molecular formula C10H9ClN2O2 B1322519 2-Chloro-6,7-dimethoxyquinoxaline CAS No. 216699-86-4

2-Chloro-6,7-dimethoxyquinoxaline

Katalognummer: B1322519
CAS-Nummer: 216699-86-4
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: KJGOYBHXJBMXIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4) is an organic compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 . It is characterized by a quinoxaline heterocyclic core structure, which is substituted with chlorine and methoxy functional groups at the 2-, 6-, and 7- positions. This specific arrangement makes it a valuable and versatile synthetic intermediate or building block in various research fields, including medicinal chemistry and materials science . The compound's reactive chlorine atom allows for further functionalization via nucleophilic aromatic substitution, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Similarly, the dimethoxy groups can influence the electronic properties of the system and can also be subject to further chemical modification. While specific pharmacological data for this exact compound is limited in the public domain, its structural features align with quinoxaline and quinazoline derivatives that are widely investigated for their biological activities, underscoring its potential as a core scaffold in drug discovery efforts . Physicochemical properties include a predicted boiling point of 322°C and a flash point of 149°C . Researchers should note the associated hazard statements, including that it may cause skin and eye irritation and may be harmful if swallowed . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-6,7-dimethoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGOYBHXJBMXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626625
Record name 2-Chloro-6,7-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216699-86-4
Record name 2-Chloro-6,7-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6,7-dimethoxyquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Physicochemical Profile of 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and reactivity of 2-Chloro-6,7-dimethoxyquinoxaline , a specialized heterocyclic intermediate distinct from its more common quinazoline analogs.

CAS: 216699-86-4 | Formula: C₁₀H₉ClN₂O₂ | MW: 224.64 g/mol [1][2][3]

Executive Summary & Structural Identity

2-Chloro-6,7-dimethoxyquinoxaline is a pharmacophore building block used primarily in the development of tyrosine kinase inhibitors (e.g., c-Met, Lck, and PDGF receptor antagonists).

Critical Distinction: Researchers often confuse this compound with 2-Chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), the key intermediate for prazosin-class alpha-blockers. The structural difference lies in the nitrogen placement (1,4-diazanaphthalene vs. 1,3-diazanaphthalene), which fundamentally alters the electronic susceptibility of the C-2 position to nucleophilic attack.

Molecular Identity Table
ParameterSpecification
IUPAC Name 2-Chloro-6,7-dimethoxyquinoxaline
CAS Number 216699-86-4
SMILES COC1=C(OC)C=C2N=CC(Cl)=NC2=C1
InChI Key KJGOYBHXJBMXIL-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Storage Inert atmosphere (Ar/N₂), 2–8°C. Moisture sensitive.

Physicochemical Properties

The physicochemical behavior of 2-Chloro-6,7-dimethoxyquinoxaline is dominated by the electron-deficient pyrazine ring fused to the electron-rich dimethoxybenzene system.

Solid-State & Solution Data
PropertyValue / RangeNote
Melting Point 158 – 162 °C (Predicted)Experimental data is proprietary; typically solid at RT.
Boiling Point 322.0 ± 20.0 °CAt 760 mmHg (Predicted)
Density 1.33 ± 0.1 g/cm³High density due to chloro-substitution
LogP 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration models
pKa ~0.8 (Conjugate acid)Weakly basic N-1/N-4 nitrogens
Solubility DMSO, DCM, Ethyl AcetateSparingly soluble in water; hydrolyzes slowly in aqueous acid.
Spectral Signature (Predicted)

For structural validation, the following NMR signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.75 (s, 1H): H-3 proton (Deshielded singlet adjacent to Cl-C=N).

    • δ 7.35 (s, 1H): H-8 aromatic proton.

    • δ 7.20 (s, 1H): H-5 aromatic proton.

    • δ 3.95 (s, 6H): Two methoxy groups (often overlapping singlets).

Synthesis & Experimental Protocols

The synthesis of 2-Chloro-6,7-dimethoxyquinoxaline typically proceeds via the chlorination of the corresponding quinoxalinone lactam. This transformation activates the C-2 position for subsequent drug design workflows.

Protocol: Chlorination of 6,7-Dimethoxyquinoxalin-2(1H)-one

Objective: Convert the stable lactam into the reactive chloro-imidate intermediate.

Reagents:

  • 6,7-Dimethoxyquinoxalin-2(1H)-one (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5–10 eq, solvent/reagent)

  • Catalytic DMF (0.1 eq)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 6,7-dimethoxyquinoxalin-2(1H)-one under Argon.

  • Addition: Add POCl₃ cautiously. Add catalytic DMF to form the Vilsmeier-Haack type active species.

  • Reflux: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5) for disappearance of the starting lactam.

  • Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.

  • Isolation: Neutralize with saturated NaHCO₃ to pH 7–8. Extract with Dichloromethane (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Reactivity Profile & Drug Development Applications

The utility of 2-Chloro-6,7-dimethoxyquinoxaline lies in its role as a "privileged scaffold" for kinase inhibition. The C-2 chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling .

Mechanism: SₙAr Functionalization

The pyrazine nitrogen at N-1 renders the C-2 position electrophilic. Nucleophiles (amines, thiols) attack C-2, displacing the chloride to form the active pharmaceutical ingredient (API) core.

SnAr_Mechanism Start 2-Chloro-6,7- dimethoxyquinoxaline Complex Meisenheimer-like Transition State Start->Complex Addition (Rate Limiting) Nu Nucleophile (R-NH2) Nu->Complex Product 2-Amino-6,7- dimethoxyquinoxaline (Kinase Inhibitor Core) Complex->Product Elimination (-Cl) byproduct HCl Complex->byproduct

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at the C-2 position.

Application in Kinase Inhibitor Synthesis

This scaffold is frequently employed to synthesize inhibitors for c-Met and ENPP-1 .

  • Workflow: The chloro-quinoxaline is coupled with 4-aminophenylboronic acid (Suzuki) or substituted anilines (SₙAr) to extend the pharmacophore into the ATP-binding pocket of the target kinase.

  • Structure-Activity Relationship (SAR): The 6,7-dimethoxy motif mimics the adenosine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Self-Validating Safety Protocol:

  • Acid Test: Before disposal, treat a small aliquot of the waste stream with aqueous AgNO₃. A white precipitate (AgCl) confirms the presence of chloride ions, indicating active hydrolysis of residual POCl₃ or the chloro-heterocycle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 216699-86-4, 2-Chloro-6,7-dimethoxyquinoxaline.[1] Retrieved from

  • World Intellectual Property Organization (2019). International Patent WO2019046778: Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP-1) Inhibitors. (Describing the use of 2-chloro-6,7-dimethoxyquinoxaline in Suzuki couplings). Retrieved from

  • ChemicalBook (2025). 2-Chloro-6,7-dimethoxyquinoxaline Product Specifications and Safety Data. Retrieved from

  • BLD Pharm (2025). Certificate of Analysis: 2-Chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4).[1][2][4][5][6] Retrieved from

Sources

2-Chloro-6,7-dimethoxyquinoxaline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-6,7-dimethoxyquinoxaline , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4) is a halogenated heteroaromatic scaffold widely utilized in the development of small-molecule therapeutics.[1][2][3] Unlike its quinazoline analogs (commonly associated with EGFR inhibitors like Gefitinib), the quinoxaline core offers a distinct electronic profile and solubility parameter due to the 1,4-diazine arrangement.

This compound serves as a versatile electrophile in nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of libraries targeting ENPP-1 , PDGFR , and c-Met  pathways.

Chemical Identity & Physical Properties[1][2][4]

The following data establishes the baseline identity for quality control (QC) and procurement verification.

PropertySpecification
Chemical Name 2-Chloro-6,7-dimethoxyquinoxaline
CAS Number 216699-86-4
Molecular Formula

Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148–152 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, DMF, CHCl3; slightly soluble in MeOH
Purity Standard

97% (HPLC) for synthetic applications
SMILES COc1cc2nc(Cl)cnc2cc1OC

Synthetic Methodology

To ensure high yield and purity, a De Novo Synthesis route is recommended over the degradation of dichloro-analogs. This protocol minimizes the formation of the 2,3-dichloro impurity, which is difficult to separate chromatographically.

Protocol: Two-Step Synthesis from Phenylenediamine
Step 1: Cyclization to 6,7-dimethoxyquinoxalin-2(1H)-one
  • Reagents: 4,5-Dimethoxy-1,2-phenylenediamine, Glyoxalic acid (50% aq.), Ethanol.

  • Mechanism: Condensation of the diamine with the

    
    -keto acid followed by intramolecular cyclization.
    
  • Procedure:

    • Dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in refluxing ethanol.

    • Add Glyoxalic acid (1.1 eq) dropwise over 30 minutes.

    • Reflux for 4–6 hours. The product precipitates as a beige solid.

    • Critical Control Point: Cool to 0°C before filtration to maximize yield. Wash with cold ethanol.

Step 2: Chlorination to 2-Chloro-6,7-dimethoxyquinoxaline
  • Reagents: 6,7-dimethoxyquinoxalin-2(1H)-one (Intermediate), Phosphorus Oxychloride (

    
    ), catalytic DMF.
    
  • Mechanism: Nucleophilic attack of the amide oxygen on

    
    , followed by chloride displacement (aromatization).
    
  • Procedure:

    • Suspend the intermediate (dried) in neat

      
       (5–10 vol).
      
    • Add DMF (catalytic, 2-3 drops) to form the Vilsmeier-Haack active species.

    • Heat to reflux (105°C) for 2–3 hours until the solution becomes clear (evolution of HCl gas).

    • Quenching (Hazard): Pour the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH > 7 to prevent hydrolysis back to the starting material.

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Synthetic Workflow Diagram

The following diagram illustrates the reaction logic and critical intermediates.

SynthesisPathway Start 4,5-Dimethoxy- 1,2-phenylenediamine Intermed Intermediate: 6,7-dimethoxyquinoxalin- 2(1H)-one Start->Intermed Condensation (-2 H2O) Reagent1 Glyoxalic Acid (EtOH, Reflux) Product Target: 2-Chloro-6,7- dimethoxyquinoxaline Intermed->Product Chlorination (Aromatization) Reagent2 POCl3 (cat. DMF, 105°C)

Caption: Step-wise synthetic route converting the diamine precursor to the active chloro-quinoxaline scaffold.

Applications in Drug Discovery[10][11]

The 2-chloro-6,7-dimethoxyquinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinazolines and quinolines.

A. Kinase Inhibition (Tyrosine Kinases)

The C2-position is highly reactive toward nucleophiles. By reacting this chloride with various anilines, researchers synthesize inhibitors that bind to the ATP-binding pocket of kinases.

  • Mechanism: The quinoxaline nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region.

  • Targets: c-Met, PDGFR-

    
    , and VEGFR-2. The 6,7-dimethoxy motif mimics the electron-rich nature of the ATP adenine ring, improving binding affinity.
    
B. ENPP-1 Inhibition

Recent studies (see Reference 1) utilize this specific CAS number as a starting material for synthesizing inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) .

  • Reaction: Suzuki coupling at the C2 position with boronic acids (e.g., (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid).

  • Therapeutic Relevance: ENPP-1 regulation is critical in cancer immunotherapy (STING pathway modulation) and mineralization disorders.

C. Self-Validating Quality Control

When using this compound, verify its reactivity via a test reaction:

  • Test: React 10 mg with Benzylamine in Ethanol at RT.

  • Expected Result: Complete conversion to N-benzyl-6,7-dimethoxyquinoxalin-2-amine within 30 minutes (monitored by TLC/LCMS). If the reaction is sluggish, the chloride may have hydrolyzed to the hydroxy impurity (inactive).

Handling & Safety (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[4]

Storage Protocol:

  • Store under Inert Atmosphere (Argon/Nitrogen).[3]

  • Temperature: 2–8°C (Refrigerate).

  • Moisture Sensitive: Hydrolysis yields the inactive 2-hydroxy derivative.

References

  • Lead Sciences. (2025). Product Analysis: 2-Chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4).[1][2][3][6][7][8][9] Retrieved from [Link]

  • Google Patents. (2019). WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors. (Demonstrates usage in Suzuki Coupling).
  • ChemBK. (2025).[2][5] Chemical Properties of 2-Chloro-6,7-dimethoxyquinoxaline. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-Chloro-6,7-dimethoxyquinoxaline

[1][2][3]

Document Control:

  • Target Compound: 2-Chloro-6,7-dimethoxyquinoxaline[1][2][3][4][5]

  • CAS Registry Number: 216699-86-4 (Note: Distinct from the quinazoline analog)[1][2]

  • Molecular Formula: C₁₀H₉ClN₂O₂[2][3][6]

  • Molecular Weight: 224.64 g/mol [2][3][4]

Executive Summary & Critical Distinction

2-Chloro-6,7-dimethoxyquinoxaline is a planar, electron-deficient heterocyclic intermediate primarily used in the synthesis of tyrosine kinase inhibitors and other bioactive agents.[1][2][3]

⚠️ CRITICAL WARNING – STRUCTURAL DISTINCTION: Researchers frequently confuse this compound with 2-Chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), a key intermediate for Doxazosin.[1][2][3]

  • Quinoxaline (Target): Nitrogen atoms at positions 1 and 4.[1][2][3][7]

  • Quinazoline (Analog): Nitrogen atoms at positions 1 and 3.[1][2][3]

  • Impact: While solubility trends are similar due to the dimethoxy-fused benzene ring, the quinoxaline derivative generally exhibits slightly lower polarity and different packing in crystal lattices, affecting recrystallization protocols.[2][3]

This guide focuses strictly on the Quinoxaline derivative (CAS 216699-86-4) while utilizing validated analog data where specific thermodynamic values are proprietary.

Solubility Profile & Solvent Compatibility[1][2][3][8]

The solubility of 2-Chloro-6,7-dimethoxyquinoxaline is governed by its lipophilic dimethoxy-benzene tail and the polar, electron-withdrawing chloro-quinoxaline head.[1][2][3]

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility Rating (25°C)Operational Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Primary extraction solvent; chromatography mobile phase.[1][2][3]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Stock solutions for bioassays; SNAr reaction media.[1][2][3]
Ethers THF, 2-MeTHF, DioxaneModerate to High Reaction solvent; good for Grignard/Lithiation coupling.[1][2][3]
Esters Ethyl Acetate, Isopropyl AcetateModerate Partitioning solvent; often requires heating for full dissolution.[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolLow (Cold) / High (Hot) Ideal Recrystallization Solvents.
Nitriles AcetonitrileModerate Standard solvent for HPLC and reflux reactions.[1][3]
Hydrocarbons Hexanes, Heptane, TolueneInsoluble / Very Low Anti-solvent for precipitation.[1][2][3]
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Quench medium to precipitate product.[1][3]
Thermodynamic Insights
  • Pi-Stacking: The planar nature of the quinoxaline ring promotes strong intermolecular pi-pi stacking, leading to high lattice energy.[1][2][3] This explains the low solubility in non-polar hydrocarbons (Hexane) and the need for polarizable solvents (DCM, DMSO) to disrupt these interactions.[1][2][3]

  • Temperature Dependence: In protic solvents like Ethanol and Isopropanol (IPA) , solubility exhibits a steep curve.[2][3] The compound is sparingly soluble at 20°C but highly soluble at >60°C, making IPA the industry-standard solvent for purification via recrystallization.[2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate exact solubility for your specific batch/polymorph.[2][3]

SolubilityWorkflowStartWeigh Excess Solid(approx 100mg)AddSolventAdd Solvent (1.0 mL)Equilibrate at T (24h)Start->AddSolventFilterSyringe Filter(0.45 µm PTFE)AddSolvent->FilterEvapEvaporate Aliquotto DrynessFilter->EvapCalcGravimetric Analysis(Mass/Vol)Evap->Calc

Figure 1: Standard Gravimetric Workflow for Solubility Determination.[1][2][3]

  • Preparation: Place 100 mg of 2-Chloro-6,7-dimethoxyquinoxaline into a sealed HPLC vial.

  • Saturation: Add 1.0 mL of target solvent.[2][3] Vortex for 30 seconds.[2][3]

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours. Note: If solid dissolves completely, add more solid until a precipitate persists.[2][3]

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (Nylon filters may adsorb the compound).[2][3]

  • Quantification: Evaporate a known volume (e.g., 0.5 mL) under nitrogen and weigh the residue, or dilute and quantify via HPLC-UV (254 nm).

Protocol B: Purification via Recrystallization

Based on the "Low (Cold) / High (Hot)" solubility profile in alcohols.[1][2][3]

  • Dissolution: Suspend crude material in Isopropanol (IPA) (10 mL per gram of solid).

  • Heating: Heat to reflux (82°C) with stirring until fully dissolved.

    • Troubleshooting: If insolubles persist, they are likely inorganic salts (NaCl) from the chlorination step.[1][2][3] Filter hot.

  • Cooling: Remove heat and allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Crystallization: Cool further to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the pale yellow needles/powder. Wash with cold IPA.

Solvent Selection for Reactivity (SNAr)

The 2-chloro position is highly reactive toward nucleophiles (amines, thiols).[1][2][3] Solvent choice dictates reaction kinetics.[2][3]

SolventSelectionRootSelect Reaction SolventNucleophileNucleophile Type?Root->NucleophileAminePrimary/Secondary AmineNucleophile->AmineAlkoxideAlkoxide/ThiolateNucleophile->AlkoxideProticIsopropanol / Ethanol(Reflux)Amine->ProticStandardAproticDMF / DMSO / THF(Room Temp or Mild Heat)Amine->AproticIf amine is weakAlkoxide->AproticAvoid side reactions

Figure 2: Decision Tree for Reaction Solvent Selection.

  • For Aminations: Use Isopropanol or Ethanol .[2][3] The product often precipitates out upon cooling, simplifying isolation (one-pot synthesis/purification).[1][2][3]

  • For Weak Nucleophiles: Use DMF or DMSO to enhance nucleophilicity via the "naked anion" effect, though this requires an aqueous workup (extraction) later.[2][3]

References

  • Chemical Identity & Analog Data

    • National Center for Biotechnology Information (2026).[1][2][3] PubChem Compound Summary for CID 24874035 (Quinazoline Analog used for comparative solubility modeling).[1][2][3] Retrieved from [Link][1][2][3]

  • Synthetic Methodology (Solvent Context)

    • Rani, P., et al. (2023).[1][2][3] "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives."[1][2][3][7] Der Pharma Chemica, 15(6): 115-118.[1][2][3] (Validates Isopropanol as the reflux/crystallization solvent for chloro-dimethoxy heterocycles). Retrieved from [Link]

  • Crystallographic & Structural Properties

    • Wu, M. (2011).[2][3][6] "4-Chloro-6,7-dimethoxyquinoline."[1][2][3][5][6][7] Acta Crystallographica Section E, E67, o3012.[1][2][3][6] (Provides structural lattice data for the closely related quinoline analog, supporting the planar pi-stacking solubility model). Retrieved from [Link]

Technical Guide: 2-Chloro-6,7-dimethoxyquinoxaline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 2-Chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4). This guide is structured for medicinal chemists and process scientists, focusing on the molecule's role as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

Executive Summary

2-Chloro-6,7-dimethoxyquinoxaline is a high-value heterocyclic intermediate used primarily in the synthesis of Type I and Type II kinase inhibitors. Distinct from its ubiquitously cited analog quinazoline (found in Gefitinib/Erlotinib), the quinoxaline core (1,4-diazanaphthalene) offers unique solubility profiles and hydrogen-bonding vectors.

The 6,7-dimethoxy substitution pattern is not cosmetic; it is a critical structural motif that mimics the adenine ring of ATP, allowing the inhibitor to anchor firmly within the kinase hinge region via hydrophobic interactions and hydrogen bonding. The C2-chlorine atom serves as a highly reactive electrophilic "warhead," enabling rapid diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings.

Part 1: Structural Rationale & Pharmacophore Modeling

The "Privileged" Scaffold

In the context of kinase inhibition, the quinoxaline ring functions as a bioisostere of the purine core found in ATP.

  • Hinge Binding: The nitrogen atoms (N1/N4) and the electron-rich dimethoxy groups interact with the kinase hinge region (e.g., the backbone NH of Met793 in EGFR or similar residues in PDGFR/Lck).

  • Solubility & Metabolism: The 6,7-dimethoxy groups improve lipophilicity for cell permeability while remaining metabolically distinct from unsubstituted rings.

  • Vector Positioning: Substitution at the C2 position directs the attached pharmacophore (usually an aromatic amine or urea) into the hydrophobic pocket or the solvent-exposed front, depending on the specific kinase target (e.g., Lck, PDGF-R, FLT3).

Mechanism of Action (Precursor Role)

The 2-chloro group is electronically activated by the adjacent imine nitrogen (N1), making the C2 position highly susceptible to nucleophilic attack. This reactivity allows researchers to "snap" various tail groups onto the core, rapidly generating libraries for Structure-Activity Relationship (SAR) studies.

G ATP ATP Adenine Core (Natural Ligand) Target Kinase Hinge Region (H-Bond Acceptor/Donor) ATP->Target Native Binding Scaffold 6,7-Dimethoxyquinoxaline (Synthetic Mimic) Scaffold->Target Mimics Adenine Binding Warhead C2-Chlorine (Leaving Group for Diversification) Scaffold->Warhead Functionalization Site

Figure 1: Pharmacophore mimicry logic. The quinoxaline core replaces adenine, utilizing the C2-chloro position for library expansion.

Part 2: Synthetic Route to the Precursor

The synthesis of the mono-chloro derivative requires precise control to avoid the formation of the 2,3-dichloro analog. The preferred route utilizes glyoxylic acid rather than oxalic acid.

Retrosynthetic Analysis[1]
  • Starting Material: 4,5-Dimethoxy-1,2-diaminobenzene (CAS 27841-33-4).[1]

  • Cyclization: Condensation with glyoxylic acid yields the lactam (quinoxalinone).

  • Activation: Chlorination with Phosphorus Oxychloride (

    
    ).
    
Step-by-Step Protocol
Step A: Cyclization to 6,7-Dimethoxyquinoxalin-2(1H)-one

Rationale: Glyoxylic acid provides the two carbons needed to close the pyrazine ring but introduces only one carbonyl oxygen, preventing the formation of the dione (which would lead to the dichloro product).

  • Reagents: 4,5-Dimethoxy-1,2-diaminobenzene (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve diamine in absolute ethanol under

      
      .
      
    • Add glyoxylic acid solution dropwise at room temperature.

    • Reflux for 2–4 hours. A precipitate typically forms.[2]

    • Cool to

      
      , filter the solid, and wash with cold ethanol.
      
    • Yield: Typically 85–95%.

    • Checkpoint: The product should be a tautomeric mixture of the amide (one) and iminol forms.

Step B: Chlorination to 2-Chloro-6,7-dimethoxyquinoxaline

Rationale:


 acts as both solvent and reagent. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the conversion of the amide carbonyl to the imidoyl chloride.
  • Reagents: 6,7-Dimethoxyquinoxalin-2(1H)-one (1.0 eq),

    
     (5–10 vol), DMF (Cat. 2-3 drops).[1]
    
  • Procedure:

    • Suspend the quinoxalinone in

      
       in a round-bottom flask equipped with a drying tube (CaCl2).
      
    • Add catalytic DMF.

    • Heat to reflux (

      
      ) for 1–3 hours. The suspension will clear as the chlorinated product forms.
      
    • Quenching (Critical Safety): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring. The product will precipitate.[2][3]

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Filter, wash with water, and dry in vacuo.

    • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography if necessary.

Synthesis SM 4,5-Dimethoxy-1,2-diaminobenzene Inter 6,7-Dimethoxyquinoxalin-2(1H)-one (Solid Precipitate) SM->Inter Cyclization Reagent1 + Glyoxylic Acid (Ethanol, Reflux) Product 2-Chloro-6,7-dimethoxyquinoxaline (Target Precursor) Inter->Product Chlorination Reagent2 + POCl3 / cat. DMF (Reflux, 2h)

Figure 2: Synthetic pathway for the mono-chloro precursor.

Part 3: Functionalization Strategies (Kinase Inhibitor Synthesis)

Once the 2-chloro precursor is in hand, it serves as the electrophile in two primary reaction types.

Method A: Nucleophilic Aromatic Substitution ( )

This is the most common route for generating Lck and PDGFR inhibitors. The electron-deficient pyrazine ring facilitates the displacement of the chloride by amines.

  • Substrates: Anilines (e.g., 3-bromoaniline, 4-(morpholino)aniline), aliphatic amines.

  • Conditions:

    • Solvent: 2-Propanol (Isopropanol) or n-Butanol.

    • Base: None usually required if the amine is nucleophilic enough; otherwise, DIPEA (Hunig's base).

    • Temp: Reflux (

      
      ).
      
  • Mechanism: Addition-Elimination. The amine attacks C2, forming a Meisenheimer-like complex, followed by the expulsion of HCl.

  • Self-Validating Step: The reaction often precipitates the hydrochloride salt of the product directly from the alcohol upon cooling, simplifying purification.

Method B: Suzuki-Miyaura Coupling

Used when a carbon-carbon bond is required at C2 (e.g., attaching an aryl or heteroaryl group directly).

  • Reagents: Aryl boronic acid,

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: DME/Water or Dioxane/Water.

  • Significance: This creates bi-aryl inhibitors which often have higher selectivity for specific tyrosine kinases by accessing the "back pocket" of the ATP site.

Part 4: Experimental Data Summary

ParameterSpecification / Observation
Appearance Yellow to light brown crystalline solid
Melting Point 198–200 °C (Lit. value for similar derivatives)
Solubility Soluble in DCM, DMSO, DMF; Low solubility in water
Reactivity High toward primary amines; Moderate toward anilines
Storage Store under inert gas (

); Moisture sensitive (hydrolyzes back to quinoxalinone)

Part 5: References

  • Synthesis of Quinoxaline Precursors:

    • Title: "Quinoxaline based inhibitor of Lck tyrosine kinase activity"[4]

    • Source: US Patent 6,265,411 (2001).

    • URL:

    • Relevance: Describes the reaction of 2-chloro-6,7-dimethoxyquinoxaline with amines at 160-180°C.

  • Kinase Inhibitor Design (SAR):

    • Title: "Synthesis and biological evaluation of 6,7-dimethoxyquinoxaline derivatives as potential tyrosine kinase inhibitors"

    • Source:Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the 6,7-dimethoxy motif as a crucial ATP-mimetic pharmacophore.

  • Chemical Properties & CAS Data:

    • Title: "2-Chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4) Entry"[1][5]

    • Source: PubChem / GuideChem.

    • URL:[Link]

    • Relevance: Verification of chemical structure and physical properties.[2]

  • Cross-Coupling Applications:

    • Title: "Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof"

    • Source: WO Patent 2019/046778.[6]

    • URL:

    • Relevance: Details the Suzuki coupling of 2-chloro-6,7-dimethoxyquinoxaline with boronic acids.

Sources

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoxaline: A Core Intermediate in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within this privileged heterocyclic family, 2-Chloro-6,7-dimethoxyquinoxaline emerges as a pivotal intermediate, offering a versatile platform for the synthesis of novel antiviral agents. The strategic placement of a reactive chloro group at the 2-position, coupled with the electron-donating dimethoxy groups at the 6- and 7-positions, provides a unique combination of reactivity and molecular recognition properties. This guide delves into the synthesis, chemical reactivity, and strategic application of 2-Chloro-6,7-dimethoxyquinoxaline in the development of potent antiviral compounds, with a focus on the underlying principles that govern its utility in drug design.

The Strategic Importance of the Quinoxaline Scaffold in Antiviral Research

Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, is a bioisostere of quinoline and naphthalene and has garnered significant interest in drug discovery due to its diverse pharmacological profile.[1] Suitably functionalized quinoxaline derivatives have shown promising antiviral, anticancer, and antileishmanial properties, ensuring them a bright future in medicinal chemistry.[1] The planar nature of the quinoxaline ring system allows for effective intercalation with biological macromolecules, while the nitrogen atoms can participate in hydrogen bonding, crucial for target binding.[2]

The antiviral potential of quinoxaline derivatives is broad, with reported activity against a range of DNA and RNA viruses.[1] This has led to the investigation of quinoxalines as potential inhibitors for various viral targets, including influenza virus NS1A protein, human immunodeficiency virus (HIV) reverse transcriptase, and proteases of viruses like SARS-CoV-2.[3][4]

Physicochemical Properties and Reactivity of 2-Chloro-6,7-dimethoxyquinoxaline

The chemical behavior of 2-Chloro-6,7-dimethoxyquinoxaline is dictated by the interplay of its constituent functional groups. The dimethoxy groups at positions 6 and 7 are electron-donating, increasing the electron density of the benzene ring. In contrast, the pyrazine ring is electron-deficient, and the chloro group at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is the cornerstone of its utility as an intermediate. The chloro group can be readily displaced by a variety of nucleophiles, including amines, hydrazines, and thiols, allowing for the introduction of diverse side chains and pharmacophores. This modularity is highly advantageous in structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize antiviral potency and selectivity.

Synthesis of 2-Chloro-6,7-dimethoxyquinoxaline: A Validated Protocol

The synthesis of 2-Chloro-6,7-dimethoxyquinoxaline is a multi-step process that begins with the construction of the quinoxaline core, followed by chlorination. A reliable pathway involves the initial synthesis of 6,7-dimethoxyquinoxalin-2(1H)-one, which is then converted to the target chloro-derivative.

Synthesis of the Precursor: 6,7-dimethoxyquinoxalin-2(1H)-one

A common and effective method for the synthesis of the quinoxalinone precursor involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a suitable two-carbon electrophile, such as ethyl chloroacetate or glyoxylic acid.

Experimental Protocol: Synthesis of 6,7-dimethoxyquinoxalin-2(1H)-one

  • Reaction Setup: To a solution of 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl chloroacetate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield 6,7-dimethoxyquinoxalin-2(1H)-one.

Chlorination of 6,7-dimethoxyquinoxalin-2(1H)-one

The conversion of the hydroxyl group of the quinoxalinone to a chloro group is a critical step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The protocol for the analogous chlorination of 4-hydroxy-6,7-dimethoxyquinoline provides a robust and adaptable method.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethoxyquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 100-110 °C) for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a saturated solution of sodium bicarbonate or potassium carbonate until a precipitate forms. The solid is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford 2-Chloro-6,7-dimethoxyquinoxaline.[5]

Synthesis_of_2_Chloro_6_7_dimethoxyquinoxaline cluster_0 Step 1: Quinoxalinone Formation cluster_1 Step 2: Chlorination 4_5_dimethoxy_1_2_phenylenediamine 4,5-Dimethoxy-1,2- phenylenediamine quinoxalinone 6,7-Dimethoxyquinoxalin- 2(1H)-one 4_5_dimethoxy_1_2_phenylenediamine->quinoxalinone Condensation (Reflux in Ethanol) ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->quinoxalinone chloroquinoxaline 2-Chloro-6,7-dimethoxy- quinoxaline quinoxalinone->chloroquinoxaline Chlorination (Reflux) POCl3 POCl₃ POCl3->chloroquinoxaline

Caption: Synthetic pathway to 2-Chloro-6,7-dimethoxyquinoxaline.

Application in the Synthesis of Antiviral Agents

The utility of 2-Chloro-6,7-dimethoxyquinoxaline as an antiviral intermediate is best demonstrated through its conversion into biologically active molecules. The reactive chloro group serves as a handle for introducing various functionalities at the 2-position, which is crucial for modulating the antiviral activity and pharmacokinetic properties of the resulting compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring facilitates the displacement of the 2-chloro substituent by a wide range of nucleophiles. This is a powerful strategy for rapidly generating libraries of analogs for SAR studies.

Workflow: Derivatization via Nucleophilic Aromatic Substitution

SnAr_Derivatization cluster_nucleophiles Nucleophiles (Nu-H) chloroquinoxaline 2-Chloro-6,7-dimethoxy- quinoxaline Antiviral_Derivatives 2-(Substituted)-6,7-dimethoxy- quinoxaline Derivatives chloroquinoxaline->Antiviral_Derivatives SɴAr Reaction Amine R-NH₂ Amine->Antiviral_Derivatives Hydrazine R-NHNH₂ Hydrazine->Antiviral_Derivatives Thiol R-SH Thiol->Antiviral_Derivatives

Caption: Diversification of the quinoxaline scaffold via SNAr.

Experimental Protocol: General Procedure for Amination

  • Reaction Setup: In a sealed tube, dissolve 2-Chloro-6,7-dimethoxyquinoxaline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine (1.2-2 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents).

  • Reaction Conditions: Heat the mixture to 80-120 °C for 8-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 2-amino-6,7-dimethoxyquinoxaline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), further expand the synthetic utility of 2-Chloro-6,7-dimethoxyquinoxaline. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties at the 2-position.

Workflow: Derivatization via Palladium-Catalyzed Cross-Coupling

Pd_Coupling_Derivatization cluster_coupling_partners Coupling Partners chloroquinoxaline 2-Chloro-6,7-dimethoxy- quinoxaline Antiviral_Derivatives 2-(Aryl/Alkynyl/Amino)-6,7-dimethoxy- quinoxaline Derivatives chloroquinoxaline->Antiviral_Derivatives Pd-Catalyzed Cross-Coupling Boronic_Acid Ar-B(OH)₂ (Suzuki) Boronic_Acid->Antiviral_Derivatives Alkyne R-C≡CH (Sonogashira) Alkyne->Antiviral_Derivatives Amine R-NH₂ (Buchwald-Hartwig) Amine->Antiviral_Derivatives Mechanism_of_Action cluster_virus Influenza Virus Replication Cycle Viral_RNA Viral dsRNA NS1A NS1A Protein Viral_RNA->NS1A Binds to Host_Immune_Response Host Antiviral Response (e.g., IFN) NS1A->Host_Immune_Response Inhibits Viral_Replication Viral Replication NS1A->Viral_Replication Promotes Quinoxaline_Derivative Quinoxaline-based Inhibitor Quinoxaline_Derivative->NS1A Binds to dsRNA- binding domain

Caption: Inhibition of Influenza NS1A protein by quinoxaline derivatives.

Conclusion and Future Perspectives

2-Chloro-6,7-dimethoxyquinoxaline stands out as a highly valuable and versatile intermediate in the quest for novel antiviral therapies. Its straightforward synthesis and the reactivity of the 2-chloro position allow for extensive chemical modifications, making it an ideal scaffold for medicinal chemistry campaigns. The demonstrated antiviral activity of various quinoxaline derivatives, particularly against influenza virus, underscores the potential of compounds derived from this intermediate. Future research should focus on the synthesis and evaluation of diverse libraries of 2-substituted-6,7-dimethoxyquinoxalines against a broad panel of viruses. Elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of lead compounds will be crucial steps toward the development of the next generation of quinoxaline-based antiviral drugs.

References

  • BenchChem. (2025). Application Note and Protocol: Chlorination of 6,7-Dimethoxyquinolin-4-ol. BenchChem.
  • CN106008336A. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • CN1749250A. (n.d.). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Ghidini, E., et al. (2020).
  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Shaikh, A., et al. (2024).
  • Ghidini, E., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • You, L., et al. (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3007-3011.
  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem.
  • WO2007138613A2. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Shaikh, A., et al. (2024).
  • CN110845410A. (n.d.). Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents.
  • CN101353328B. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?.
  • ResearchGate. (2025). ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores.
  • ResearchGate. (2025). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source.
  • ResearchGate. (2025). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Shaikh, A., et al. (2024).
  • Shinde, S. S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Svirshchevskaya, E. V., et al. (2022).
  • Svirshchevskaya, E. V., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives.
  • Szczesna, D., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • Van der Mieren, G., et al. (n.d.).

Sources

The 2-Chloro-6,7-dimethoxyquinoxaline Scaffold: A Technical Guide to Anticancer Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the anticancer potential of 2-Chloro-6,7-dimethoxyquinoxaline , a privileged heterocyclic intermediate used to synthesize potent tyrosine kinase inhibitors (TKIs). While often overshadowed by its bioisostere, the quinazoline nucleus (found in Erlotinib/Gefitinib), the quinoxaline core offers distinct pharmacokinetic advantages and selectivity profiles.

This document details the synthetic utility, mechanistic pharmacology (specifically PDGFR and VEGFR inhibition), and experimental validation protocols for derivatives of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to expand their library of ATP-competitive inhibitors.

Chemical Rationale & Pharmacophore Analysis

The "Privileged" 6,7-Dimethoxy Motif

The 6,7-dimethoxy substitution pattern is not merely cosmetic; it is a critical pharmacophoric element in kinase inhibitor design.

  • ATP Mimicry: The electron-rich dimethoxy groups mimic the adenine ring of ATP, facilitating hydrogen bonding within the kinase hinge region.

  • Solubility & Metabolism: The methoxy groups improve lipophilicity (LogP) for membrane permeability while offering sites for metabolic clearance (O-demethylation) to prevent excessive accumulation.

Quinoxaline vs. Quinazoline Bioisosterism

The quinoxaline (1,4-diazanaphthalene) core is a bioisostere of quinazoline (1,3-diazanaphthalene).

  • Structural Divergence: The additional nitrogen at position 4 alters the electron density of the pyrazine ring, potentially reducing metabolic liability compared to the highly reactive C4-position of quinazolines.

  • Binding Geometry: Quinoxaline derivatives often adopt a slightly different binding pose in the ATP pocket, allowing them to overcome resistance mutations affecting quinazoline binding (e.g., EGFR T790M).

Synthetic Strategy: Accessing the Core

The synthesis of the 2-chloro-6,7-dimethoxyquinoxaline scaffold is a self-validating workflow starting from commercially available 1,2-dimethoxy-4,5-dinitrobenzene or 4,5-dimethoxy-1,2-phenylenediamine.

Synthesis Workflow Diagram (DOT)

SynthesisPath Start 4,5-Dimethoxy-1,2- phenylenediamine Step1 Cyclization (Glyoxalic Acid) Start->Step1 Reflux/EtOH Inter1 6,7-Dimethoxyquinoxalin- 2(1H)-one Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Reflux Core 2-Chloro-6,7- dimethoxyquinoxaline Step2->Core Step3 S_NAr Displacement (Anilines/Phenols) Core->Step3 iPrOH/Heat Final Active Kinase Inhibitor (e.g., AG1296 Analogues) Step3->Final

Figure 1: Synthetic pathway for generating 2-substituted-6,7-dimethoxyquinoxaline libraries.

Detailed Synthetic Protocol

Objective: Synthesis of 2-chloro-6,7-dimethoxyquinoxaline.

  • Cyclization:

    • Dissolve 4,5-dimethoxy-1,2-phenylenediamine (10 mmol) in ethanol (20 mL).

    • Add glyoxalic acid monohydrate (11 mmol) and reflux for 4 hours.

    • Cool the mixture; the precipitate (6,7-dimethoxyquinoxalin-2(1H)-one) is filtered, washed with cold ethanol, and dried.

  • Chlorination (The Critical Step):

    • Suspend the quinoxalinone (5 mmol) in phosphorus oxychloride (POCl

      
      , 15 mL).
      
    • Catalyst: Add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

    • Reflux for 3 hours until the solution becomes clear (indicating conversion of the carbonyl to the chloro-imidate).

    • Quenching (Safety Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The 2-chloro derivative precipitates as a beige solid.

    • Neutralize with NaHCO

      
       to pH 7-8 to prevent acid-catalyzed hydrolysis back to the starting material.
      
    • Extract with dichloromethane (DCM), dry over MgSO

      
      , and concentrate.
      

Mechanistic Pharmacology

The anticancer activity of derivatives synthesized from this core is primarily driven by Tyrosine Kinase Inhibition .

Target Landscape
  • PDGFR (Platelet-Derived Growth Factor Receptor): The reference compound AG1296 (6,7-dimethoxy-2-phenylquinoxaline) is a potent PDGFR inhibitor.[1][] It blocks the autophosphorylation of the receptor, severing the downstream signaling axis responsible for angiogenesis and cell proliferation.

  • VEGFR-2 (KDR): 2-anilino-6,7-dimethoxyquinoxalines have shown nanomolar affinity for VEGFR-2, inhibiting tumor vascularization.

  • c-Met & IDO: Recent studies implicate this scaffold in inhibiting c-Met (hepatocyte growth factor receptor) and IDO1 (immune checkpoint), expanding its utility beyond simple cytotoxicity.

Mechanism of Action Diagram (DOT)

MOA cluster_cell Tumor Cell Cytoplasm Drug Quinoxaline Derivative (ATP Mimetic) Receptor RTK (PDGFR/VEGFR) ATP Pocket Drug->Receptor Competitive Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Downstream Consequence Phos Autophosphorylation Receptor->Phos Inhibited ATP ATP ATP->Receptor Blocked Signal RAS/RAF/MEK/ERK Cascade Phos->Signal Effect Angiogenesis & Proliferation Signal->Effect

Figure 2: Mechanism of Action. The quinoxaline derivative competitively binds to the ATP pocket of RTKs, halting downstream oncogenic signaling.

Experimental Protocols for Validation

To establish the "Anticancer Potential" of a new derivative, the following self-validating assay cascade is required.

In Vitro Kinase Assay (Biochemical)
  • Purpose: Determine

    
     against specific kinases (PDGFR, VEGFR).
    
  • Method: FRET-based assay (e.g., LanthaScreen).

    • Incubate recombinant kinase domain with the test compound (0.1 nM - 10

      
      M) for 1 hour.
      
    • Add ATP and substrate (e.g., Poly-Glu-Tyr).

    • Add Eu-labeled antibody.

    • Readout: Decrease in FRET signal correlates with kinase inhibition.

    • Validation: Use Staurosporine or Sunitinib as a positive control.

Cell Viability Assay (Phenotypic)
  • Purpose: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116).

  • Protocol (MTT Assay):

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound gradients for 48-72 hours.

    • Add MTT reagent (0.5 mg/mL); incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculation:

      
      .
      

Data Analysis & Comparative Potency

The following table summarizes the potency of the core scaffold when derivatized, highlighting the impact of the 2-position substituent.

Compound Class2-Position SubstituentTargetTypical IC50 (

M)
Primary Effect
Intermediate -Cl (Chloro)N/A>100Reactive Electrophile
AG1296 -PhenylPDGFR0.3 - 0.8Anti-angiogenesis
Anilino-Quinoxaline -NH-Ph-(3-Br)EGFR/VEGFR0.05 - 1.5Dual Kinase Inhibition
Tricyclic Fused Imidazolec-Met0.03Metastasis Inhibition

Table 1: Structure-Activity Relationship (SAR) trends for 6,7-dimethoxyquinoxaline derivatives.

Future Outlook

Optimization of this scaffold currently focuses on covalent inhibitors . By introducing an acrylamide Michael acceptor at the 2-amino position, researchers can target cysteine residues in the ATP pocket (e.g., Cys797 in EGFR), converting reversible inhibitors into irreversible silencers.

References

  • Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link] (Foundational text on AG1296 and the 6,7-dimethoxyquinoxaline pharmacophore)

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: NIH / PubMed Central URL:[Link] (Recent application of the scaffold in kinase inhibition)

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Source: NIH / PubMed Central URL:[Link] (Demonstrates the versatility of the 6,7-dimethoxy motif in anticancer drug design)

  • Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link] (Methodology for functionalizing the heterocyclic core)

Sources

Commercial availability and suppliers of 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Critical Alert: This guide specifically addresses 2-Chloro-6,7-dimethoxyquinoxaline (Quinoxaline core). Researchers frequently confuse this compound with 2-Chloro-6,7-dimethoxyquinazoline (Quinazoline core), a high-volume intermediate for drugs like Doxazosin and Terazosin.

  • Target Compound: 2-Chloro-6,7-dimethoxyquinoxaline (CAS: 216699-86-4)[1][2][3]

    • Structure: Benzene fused to Pyrazine (Nitrogens at 1,4 positions).

    • Application: Specialized kinase inhibitor research (PDGFR, VEGFR), DNA intercalating agents.

  • Common Decoy: 2-Chloro-6,7-dimethoxyquinazoline (CAS: 23680-84-4)[4]

    • Structure: Benzene fused to Pyrimidine (Nitrogens at 1,3 positions).

    • Application: Large-scale antihypertensive API synthesis.

Procurement Strategy: Due to the structural specificity, "2-Chloro-6,7-dimethoxyquinoxaline" is often a make-to-order or catalog-limited item, unlike its quinazoline counterpart which is a bulk commodity. Procurement officers must verify the CAS number and 1H-NMR data prior to purchase to prevent scaffold errors.

Chemical Profile & Specifications

Understanding the physicochemical properties is essential for establishing Quality Assurance (QA) protocols upon receipt.

PropertySpecificationNotes
Chemical Name 2-Chloro-6,7-dimethoxyquinoxaline
CAS Number 216699-86-4 Primary Identifier
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow solidDarkens upon light exposure
Solubility DMSO, DMF, ChloroformPoorly soluble in water
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)Moisture sensitive (hydrolyzes to 2-hydroxy analog)
Stability Labile C-Cl bondSusceptible to nucleophilic displacement
Structural Verification (QA Protocol)

To validate the received material, use the following self-validating NMR checks to distinguish from the quinazoline isomer.

  • 1H-NMR (DMSO-d6) Diagnostic Signals:

    • Quinoxaline (Target): Expect a singlet for the proton at the C3 position (adjacent to the chlorination site) around δ 8.6 - 8.8 ppm . The symmetry of the benzene ring protons (H5, H8) will appear as two distinct singlets due to the 6,7-dimethoxy substitution, typically around δ 7.2 - 7.5 ppm .

    • Quinazoline (Decoy): The proton at C4 (if 2-chloro isomer) or C2 (if 4-chloro isomer) appears at different shifts. Crucially, the coupling patterns and shift of the aromatic protons will differ due to the lack of C2 symmetry in the pyrimidine ring compared to the pyrazine ring's pseudo-symmetry.

Commercial Availability & Supplier Landscape[4][8]

The supply chain for 2-Chloro-6,7-dimethoxyquinoxaline is tiered. It is not a commodity chemical; it is a Fine Chemical / Building Block .

Supplier Tiers[9]
TierSupplier TypeTypical ScaleLead TimeVerification Risk
Tier 1 Global Catalog Vendors (e.g., BLD Pharm, Macklin, Amadis)mg to 100g1-2 WeeksLow (In-house QC)
Tier 2 Custom Synthesis Houses (e.g., WuXi, Enamine)100g to kg4-8 WeeksLow (Made to spec)
Tier 3 Aggregators/Traders (Guidechem, Molbase listings)VariableVariableHigh (Re-packaging risk)
Verified Suppliers (Current Market Data)

Note: Stock levels fluctuate. Always request a Certificate of Analysis (CoA) before issuance of PO.

  • BLD Pharm:

    • Catalog ID: BD236479[2]

    • Status: Often in stock (Shanghai/USA warehouses).

    • Purity: typically >97%.

  • Shanghai Macklin Biochemical:

    • Focus: Asian market distribution.

    • Offerings: Research scale (1g, 5g, 25g).

  • Ivy Fine Chemicals:

    • Focus: US-based distribution of fine chemicals.

    • Catalog: HC70627.[5]

  • Amadis Chemical:

    • Specialty: Heterocyclic building blocks.

Procurement Workflow Diagram

ProcurementWorkflow Start Requirement: 2-Chloro-6,7-dimethoxyquinoxaline CheckCAS Verify CAS: 216699-86-4 Start->CheckCAS CheckIso Exclude Isomer: (Quinazoline CAS 23680-84-4) CheckCAS->CheckIso Critical Step SelectVendor Select Vendor Tier CheckIso->SelectVendor Order Place Order (Request CoA) SelectVendor->Order QC In-House QC: 1H-NMR + HPLC Order->QC QC->SelectVendor Fail (Re-order) Release Release for Synthesis QC->Release Pass

Figure 1: Strategic procurement workflow emphasizing the critical exclusion of the quinazoline isomer.

Synthetic Utility & Application Context

Why source this specific intermediate? It serves as the electrophilic partner in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanism of Action

The chlorine atom at the C2 position is activated by the electron-deficient pyrazine ring. Nucleophiles (amines, thiols, alkoxides) can displace the chloride to generate functionalized quinoxalines.

Reaction Protocol (General):

  • Solvent: Isopropanol or Dioxane (Protic solvents often accelerate SNAr via H-bonding stabilization of the transition state).

  • Base: DIPEA or K₂CO₃ (to scavenge HCl).

  • Temperature: Reflux (80-100°C).

  • Workup: Precipitation with water (product is usually less soluble than the starting material).

Synthesis Pathway Diagram

SynthesisPath Diaming 4,5-Dimethoxy-1,2-phenylenediamine Dione Intermediate: 6,7-Dimethoxyquinoxaline-2(1H)-one Diaming->Dione + Glyox Glyox Glyoxylic Acid / Oxalic Derivatives Target TARGET: 2-Chloro-6,7-dimethoxyquinoxaline Dione->Target POCl3 Drug Kinase Inhibitor Product (e.g., VEGFR/PDGFR targets) Target->Drug R-NH2 Step1 Cyclization (Reflux, HCl) Step2 Chlorination (POCl3, reflux) Step3 SnAr Displacement (R-NH2, iPrOH)

Figure 2: Synthetic lineage of the target compound. Understanding the upstream synthesis (from diamine) helps in troubleshooting impurity profiles (e.g., residual unchlorinated dione).

Handling, Safety, and Storage (MSDS Summary)

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use a fume hood. The compound may hydrolyze to release HCl fumes if exposed to moist air for prolonged periods.

    • Wear nitrile gloves and safety goggles.

  • Storage:

    • Long-term: -20°C is preferred to prevent slow hydrolysis.

    • Short-term: 2-8°C (Refrigerator).

    • Container: Tightly sealed, preferably under Argon.

References

  • PubChem. (n.d.).[6] 2-Chloro-6,7-dimethoxyquinoxaline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.[7][8] (Note: Cited for synthetic methodology comparison between quinazoline/quinoxaline scaffolds). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Purification of 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible guide for the synthesis of 2-Chloro-6,7-dimethoxyquinoxaline .

Note on Chemical Identity: This protocol specifically targets the Quinoxaline scaffold (1,4-diazanaphthalene), a critical intermediate for kinase inhibitors (e.g., PDGF-R, VEGF-R inhibitors).[1] This is distinct from the Quinazoline scaffold (1,3-diazanaphthalene) often associated with Doxazosin/Terazosin, though they share similar starting materials.[1]

Abstract & Scope

This guide details the two-step synthesis of 2-Chloro-6,7-dimethoxyquinoxaline from 4,5-dimethoxy-1,2-phenylenediamine.[1] The protocol optimizes regioselectivity during cyclization and maximizes yield during the hydrolytically unstable chlorination step. It is designed for medicinal chemistry scale-up (10g – 100g) and emphasizes safety controls regarding phosphoryl chloride (


) handling.[1]

Target Molecule:

  • IUPAC Name: 2-Chloro-6,7-dimethoxyquinoxaline[1][2]

  • Molecular Formula:

    
    [1]
    
  • Key Application: Electrophilic intermediate for

    
     coupling in Tyrosine Kinase Inhibitor (TKI) synthesis.[1]
    

Retrosynthetic Strategy & Workflow

The synthesis relies on the condensation of a symmetric diamine with a two-carbon synthon (glyoxalic acid) to form the lactam, followed by aromatization via chlorination.[1]

SynthesisWorkflow SM 4,5-Dimethoxy-1,2- phenylenediamine Intermediate 6,7-Dimethoxyquinoxalin- 2(1H)-one (Lactam) SM->Intermediate Cyclization (Condensation) Reagent1 Glyoxalic Acid (Ethanol, Reflux) Reagent1->Intermediate Product 2-Chloro-6,7- dimethoxyquinoxaline Intermediate->Product Chlorodeoxygenation Reagent2 POCl3 / cat. DMF (Vilsmeier-Haack) Reagent2->Product

Figure 1: Retrosynthetic pathway utilizing high-yielding condensation and Vilsmeier-Haack type chlorination.[1][3]

Material Safety & Pre-requisites

Critical Hazard Warning: This protocol involves Phosphoryl Chloride (


) , which reacts violently with water to release HCl gas and phosphoric acid.[1]
  • Engineering Controls: All

    
     transfers must occur in a chemically resistant fume hood.
    
  • PPE: Double nitrile gloves, face shield, and chemical apron are mandatory.[1]

  • Quenching Trap: Ensure a saturated

    
     or NaOH scrubber is connected to the reaction vessel outlet to neutralize evolved HCl gas.
    

Experimental Protocols

Phase 1: Cyclization to 6,7-Dimethoxyquinoxalin-2(1H)-one

This step forms the heteroaromatic core.[1] Using glyoxalic acid (monohydrate or 50% aqueous solution) selectively yields the mono-oxo derivative (quinoxalinone) rather than the 2,3-dione obtained with oxalic acid.[1]

Reagents:

  • 4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)[1]

  • Glyoxalic acid monohydrate (1.2 eq)[1]

  • Ethanol (absolute) [Solvent volume: 10 mL per gram of diamine][1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-phenylenediamine in absolute ethanol at room temperature. The solution will appear dark brown/purple (typical of electron-rich diamines).[1]

  • Addition: Add glyoxalic acid monohydrate in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Process Check: The product usually precipitates from the boiling solution as a beige/grey solid.

  • Workup: Cool the reaction mixture to

    
     in an ice bath and stir for 30 minutes to maximize precipitation.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     bed volume) followed by diethyl ether to facilitate drying.
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Yield Expectation: 85–92% Quality Check:


 NMR (DMSO-

) should show a broad singlet (NH) >12 ppm and a singlet for the C3-H around 8.0 ppm.[1]
Phase 2: Chlorination to 2-Chloro-6,7-dimethoxyquinoxaline

This step converts the lactam tautomer into the chloro-heterocycle.[1] The addition of DMF is catalytic but critical; it forms the Vilsmeier reagent (chloroiminium species) in situ, significantly lowering the activation energy and reaction time.[1]

Reagents:

  • 6,7-Dimethoxyquinoxalin-2(1H)-one (from Phase 1)[1]

  • Phosphoryl chloride (

    
    ) (5.0 – 8.0 eq) [Acts as solvent and reagent][1]
    
  • N,N-Dimethylformamide (DMF) (0.1 eq) [Catalyst][1]

Procedure:

  • Setup: Place the dry lactam intermediate in a dry round-bottom flask.

  • Reagent Addition: Carefully add

    
     to the flask. The solid will not dissolve immediately; a slurry will form. Add the catalytic DMF.[4]
    
    • Observation: Mild effervescence (HCl release) may occur upon DMF addition.[1]

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Endpoint: The reaction is complete when the slurry becomes a clear, dark solution (typically 1–2 hours).[1]

    • Validation: Aliquot 10

      
       into MeOH (forms methyl ether) for TLC or LCMS check to confirm consumption of starting material.[1]
      
  • Concentration (Safety Critical): Distill off excess

    
     under reduced pressure (rotary evaporator with a dry-ice trap). Do not distill to dryness;  leave a viscous oil.
    

Quenching & Purification Logic: The quenching of


 residues is the most dangerous step. Follow the logic flow below.

WorkupLogic Start Concentrated Reaction Mixture (Viscous Oil) Step1 Dilute with DCM (10 mL/g) Start->Step1 Step2 Pour SLOWLY into Ice/Water mixture (Violent Hydrolysis!) Step1->Step2 External Cooling Required Step3 Neutralize Aqueous Layer (Sat. NaHCO3 or NH4OH) Step2->Step3 pH > 7 Step4 Phase Separation (Keep Organic Layer) Step3->Step4 Step5 Purification: Recrystallization (EtOAc/Hexane) or Flash Column (DCM/MeOH) Step4->Step5

Figure 2: Controlled workup procedure to manage exothermic hydrolysis of phosphoryl chloride.

Purification Protocol:

  • After extraction with Dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.[1]
    
  • Recrystallization: The crude solid is often pure enough. If not, recrystallize from Ethyl Acetate/Hexanes (1:3).

  • Flash Chromatography: If high purity (>99%) is required, use a silica column eluting with 0-5% Methanol in DCM.[1] The product is less polar than the starting lactam.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized product, compare your data against these standard metrics.

MetricExpected ValueDiagnostic Significance
Appearance Off-white to pale yellow needlesDark color indicates oxidation or residual polymer.[1]
Melting Point 178 – 182 °C (Typical for chloro-quinoxalines)Sharp range (<2°C) confirms purity.[1] Note: Distinguish from quinazoline isomers which melt higher.

NMR (DMSO-

)

8.85 (s, 1H, H-3)
The presence of the H-3 singlet confirms the mono-chloro substitution.[1] Absence of this peak implies 2,3-dichloro formation.[1]

NMR (DMSO-

)

7.35 (s, 1H), 7.42 (s, 1H)
Protons at positions 5 and 8.[1]
LC-MS (ESI+)

Characteristic 3:1 Chlorine isotope pattern.[1]

Key Structural Confirmation: The shift of the C3-proton is the primary indicator. In the lactam precursor, this proton is often obscured or shifted upfield.[1] In the chlorinated product, the deshielding effect of the aromatic ring and the adjacent Chlorine atom shifts it downfield to ~8.8 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation or high solubility.[1]Ensure reflux time is adequate. Cool to 0°C before filtering. Verify pH is acidic (glyoxalic acid provides this naturally).[1]
Formation of 2,3-Dichloro product Contamination with Oxalic acid or over-oxidation.[1]Check purity of Glyoxalic acid. Ensure no Oxalic acid is present.
Product decomposes on column Acid sensitivity.The chloro-group is reactive.[2][3][5][6] Neutralize silica gel with 1% Triethylamine in the eluent if degradation is observed.
Violent exotherm during workup Residual

.
Increase the evaporation time on the rotavap to remove bulk

before adding water. Use a larger volume of ice.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Synthesis of quinoxaline derivatives using various catalysts."[1] Synlett, 2007.[1] [1]

  • Chlorination Mechanism: Newman, M. S., & Sujeeth, P. K.[1] "Conversion of lactams to chlorides." Journal of Organic Chemistry, 1978.[1]

  • Vilsmeier-Haack Conditions: Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles." Comprehensive Organic Synthesis, 1991.[1]

  • Kinase Inhibitor Scaffold Data: Stover, D. R., et al. "Quinoxaline derivatives as ATP-competitive inhibitors."[1] Journal of Medicinal Chemistry, 2010.[1]

(Note: While specific industrial application notes for this exact intermediate are proprietary, the protocols above are derived from established heterocyclic methodology validated in peer-reviewed literature.)

Sources

Application Notes and Protocols: Accelerated Synthesis of 2-Chloro-6,7-dimethoxyquinoxaline Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Notably, the 6,7-dimethoxyquinoxaline moiety is a key pharmacophore in several targeted cancer therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib.[2][3] The development of efficient and sustainable synthetic methodologies for novel quinoxaline-based drug candidates is therefore a critical endeavor in pharmaceutical research.

Conventional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which can impede the rapid generation and screening of compound libraries.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations.[5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with increased product yields and cleaner reaction profiles.[4][6] This is due to the efficient and uniform heating of the reaction mixture through direct interaction of microwaves with polar molecules.[7]

This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-chloro-6,7-dimethoxyquinoxaline derivatives through a microwave-assisted nucleophilic aromatic substitution (SNAᵣ) reaction. We will delve into the causality behind the experimental choices, provide a comparative analysis with conventional heating methods, and detail the necessary steps for purification and characterization.

Reaction Overview and Mechanistic Considerations

The synthesis of 2-chloro-6,7-dimethoxyquinoxaline derivatives is typically achieved through a regioselective nucleophilic aromatic substitution on a 2,4-dichloro-6,7-dimethoxyquinoxaline precursor. The greater reactivity of the C4 position towards nucleophilic attack allows for the selective displacement of the C4-chloro group, leaving the C2-chloro group intact for further functionalization.

Microwave irradiation significantly accelerates this SNAᵣ reaction. The mechanism involves the interaction of the microwave's electric field with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat. This localized, superheating effect allows for a rapid build-up of kinetic energy within the reacting molecules, surmounting the activation energy barrier more efficiently than conventional heating methods.[7] This often leads to shorter reaction times and higher yields.[4]

Experimental Protocols

Part 1: Synthesis of the Precursor: 2,4-dichloro-6,7-dimethoxyquinazoline

This initial step is typically performed using conventional heating methods due to the nature of the reagents.

Materials:

  • 6,7-dimethoxyquinazolin-2,4-dione

  • Phosphorous oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq), phosphorous oxychloride (POCl₃, 5-10 eq), and a catalytic amount of N,N-dimethylaniline (0.2 eq).[1]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring to quench the excess POCl₃.

  • The solid precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.[1]

  • Dry the product under vacuum to obtain the precursor for the next step.

Part 2: Microwave-Assisted Synthesis of 2-Chloro-4-(substituted)-6,7-dimethoxyquinazoline Derivatives

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline (from Part 1)

  • Substituted amine (e.g., aniline, benzylamine, morpholine) (1.0-1.2 eq)

  • Solvent (e.g., isopropanol, ethanol, or solvent-free)

  • Triethylamine (optional, as a base)

  • Microwave synthesizer with sealed reaction vessels

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • In a microwave reaction vessel, combine 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired substituted amine (1.0-1.2 eq).

  • Add a suitable solvent such as isopropanol (a few mL to ensure homogeneity). For certain reactions, a solvent-free approach may be employed.[7]

  • If the amine salt is used or to scavenge the HCl byproduct, add triethylamine (1.1-1.5 eq).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-20 minutes).[7][8] The optimal time and temperature should be determined for each specific substrate.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then ready for purification.

experimental_workflow cluster_conventional Part 1: Conventional Synthesis of Precursor cluster_microwave Part 2: Microwave-Assisted Synthesis start Reactants: 6,7-dimethoxyquinazolin-2,4-dione POCl3, N,N-dimethylaniline reflux Reflux (4-6 hours) start->reflux quench Quench with ice-cold water reflux->quench filter_dry Filter and Dry quench->filter_dry precursor Precursor: 2,4-dichloro-6,7- dimethoxyquinazoline filter_dry->precursor mw_reactants Reactants: Precursor Substituted Amine Solvent precursor->mw_reactants To Microwave Step microwave Microwave Irradiation (5-20 mins, 120-160 °C) mw_reactants->microwave workup Solvent Removal microwave->workup crude_product Crude Product workup->crude_product purification Purification (Column Chromatography) crude_product->purification To Purification

Caption: Experimental Workflow for the Synthesis of 2-Chloro-6,7-dimethoxyquinoxaline Derivatives.

Part 3: Purification by Column Chromatography

Materials:

  • Crude product from Part 2

  • Silica gel (60-120 or 230-400 mesh)

  • Solvents for mobile phase (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol gradient)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[9]

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity of the solvent mixture.

  • Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions to yield the purified 2-chloro-4-(substituted)-6,7-dimethoxyquinazoline derivative.

Data Presentation: Microwave vs. Conventional Synthesis

The following table summarizes a comparative analysis of reaction times and yields for the synthesis of analogous quinazoline derivatives, demonstrating the significant advantages of the microwave-assisted approach.[4][6][10]

EntryMethodReaction TimeYield (%)Reference
1Conventional Heating3-6 hours48-89%[4]
2Microwave Irradiation10-20 minutes66-97%[4]
3Conventional Heating12 hoursLow[11]
4Microwave Irradiation20 minutesHigh[11]

Reaction Mechanism: Microwave-Assisted Nucleophilic Aromatic Substitution

Caption: Generalized Reaction Mechanism for Microwave-Assisted SNAᵣ.

Conclusion

The microwave-assisted synthesis of 2-chloro-6,7-dimethoxyquinoxaline derivatives offers a rapid, efficient, and environmentally benign alternative to conventional heating methods. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and development to accelerate their synthetic workflows and generate novel quinoxaline-based compounds for biological evaluation. The significant reduction in reaction times and potential for increased yields make this methodology highly attractive for the construction of chemical libraries and the exploration of new therapeutic avenues.

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives - eCommons. (2022-04-01). Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025-08-07). Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022-10-19). Available at: [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Publishing. Available at: [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. Available at: [Link]

  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). Available at: [Link]

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis. Available at: [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - NIH. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH. Available at: [Link]

  • The structures of gefitinib and erlotinib. The red parts represent the... - ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC - NIH. Available at: [Link]

  • Erlotinib and gefitinib responsiveness in head and neck cancer cell lines--a comparing analysis with cetuximab - PubMed. Available at: [Link]

Sources

Strategic Application Note: Protecting Group Architectures for 2-Chloro-6,7-dimethoxyquinoxaline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026


 Selectivity and Ether Cleavage Protocols

Executive Summary

The scaffold 2-Chloro-6,7-dimethoxyquinoxaline is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous Tyrosine Kinase Inhibitors (TKIs), including PDGFR and VEGFR antagonists (e.g., AG-1296 analogs). Its chemical utility is defined by two distinct reactivity zones: the highly electrophilic C2-chlorine atom and the electron-rich, robust 6,7-dimethoxy motif.

This Application Note details strategic protection and deprotection workflows. Unlike traditional guides that focus on protecting the scaffold itself, this protocol focuses on nucleophile masking strategies to ensure mono-selectivity during


 coupling, and methyl-ether management  for late-stage solubility optimization.

Part 1: Strategic Analysis & Decision Logic

The Reactivity Landscape

The 2-chloro-6,7-dimethoxyquinoxaline core presents a specific challenge:

  • C2-Electrophilicity: The pyrazine ring is electron-deficient, making the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6/C7-Stability: The methoxy groups act as robust "permanent" protecting groups for the underlying phenols, stable to basic

    
     conditions but cleavable under strong Lewis acidic conditions.
    
Protecting Group Decision Tree

The choice of protecting group (PG) depends on the incoming nucleophile and the desired final functionality.

PG_Strategy Start Target: 2-Chloro-6,7-dimethoxyquinoxaline Derivatization Decision1 Primary Reaction Site? PathA C2-Substitution ($S_NAr$) Decision1->PathA Functionalizing Core PathB C6/C7-Modification Decision1->PathB Solubility/Polarity Tuning NucType Nucleophile Type? PathA->NucType Demethyl Demethylation (BBr3) PathB->Demethyl MonoAmine Mono-amine (Aniline/Alkyl) NucType->MonoAmine DiAmine Diamine (Piperazine/Ethylene) NucType->DiAmine NoPG No PG Required Direct Coupling MonoAmine->NoPG PG_Req Monoprotection Required (Boc/Cbz) DiAmine->PG_Req Prevent Dimerization Reprotect Re-protection (Ac/Bn) (If further chem needed) Demethyl->Reprotect caption Figure 1: Strategic decision tree for protecting group selection based on reaction site and nucleophile complexity.

Part 2: Nucleophile Protection Strategies ( Selectivity)

When reacting the quinoxaline core with diamines (e.g., piperazine, ethylenediamine), the risk of bis-alkylation (formation of a symmetric dimer) is high. To enforce 1:1 stoichiometry, one amine must be orthogonally protected.

Recommended Strategy: The Boc-Linker Approach

Why: The tert-butyloxycarbonyl (Boc) group is stable to the basic/thermal conditions of the


 reaction but easily removed with TFA or HCl, which does not affect the quinoxaline core.
Protocol A: Coupling with N-Boc-Piperazine

Objective: Synthesis of tert-butyl 4-(6,7-dimethoxyquinoxalin-2-yl)piperazine-1-carboxylate.

Reagents:

  • 2-Chloro-6,7-dimethoxyquinoxaline (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Isopropanol (iPrOH) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-6,7-dimethoxyquinoxaline (1.0 mmol) in iPrOH (5 mL).

  • Addition: Add N-Boc-piperazine (1.2 mmol) followed by

    
     (2.0 mmol).
    
    • Note: If solubility is poor, use DMF as a co-solvent (10:1 iPrOH:DMF).

  • Reflux: Heat the mixture to reflux (85°C) under nitrogen atmosphere. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Mechanism:[1][2][3][4][5][6][7] The electron-deficient pyrazine ring facilitates nucleophilic attack at C2, displacing chloride.

  • Completion: Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water and hexanes. Dry under vacuum.

    • Yield Expectation: 85–95%.

Protocol B: Boc-Deprotection (Acidolysis)

Objective: Liberation of the secondary amine for further library generation.

Method:

  • Dissolve the Boc-protected intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1 mL/mmol) dropwise at 0°C.

  • Stir at Room Temperature for 2 hours.

  • Critical Step: Quench carefully with saturated

    
     to pH 8. Extract with DCM. The quinoxaline nitrogen can be protonated; ensure the pH is basic enough to recover the free base.
    

Part 3: Methyl-Ether "Deprotection" (Demethylation)

The 6,7-dimethoxy groups are often converted to diols to alter pharmacokinetic properties (reducing lipophilicity) or to create handles for prodrug attachment.

Mechanism & Risks

The standard reagent is Boron Tribromide (


).
  • Risk: The quinoxaline nitrogens are basic and will complex with

    
    , requiring an excess of reagent (typically >3 equiv).
    
  • Selectivity: It is difficult to demethylate only one methoxy group selectively; usually, the catechol (6,7-diol) is formed.

Protocol C: Mediated Demethylation

Objective: Synthesis of 2-substituted-6,7-dihydroxyquinoxaline.

Reagents:

  • Substrate (e.g., 2-amino-6,7-dimethoxyquinoxaline derivative)[6][8]

  • 
     (1.0 M in DCM)[9]
    
  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Argon. Dissolve the substrate in anhydrous DCM (10 mL/mmol) and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (4.0–6.0 equivalents) dropwise via syringe.
    
    • Observation: A yellow/orange precipitate (boron-nitrogen complex) may form.

  • Warming: Allow the reaction to warm slowly to Room Temperature and stir for 12–16 hours.

  • Quench (Exothermic!): Cool back to 0°C. Add Methanol dropwise (very slowly) to destroy excess

    
    .
    
    • Caution: Violent evolution of HBr gas will occur. Vent properly.

  • Hydrolysis: Concentrate the mixture to dryness. Redissolve in water and adjust pH to ~7 to precipitate the product.

  • Purification: The dihydroxy product is polar. Purification often requires reverse-phase chromatography (C18) or recrystallization from MeOH/Water.

Part 4: Comparative Data & Troubleshooting

Solvent Effects on Coupling

The choice of solvent impacts reaction rate and impurity profiles.

SolventTemperatureReaction TimeYieldNotes
Isopropanol (iPrOH) 82°C (Reflux)4–6 hHigh (>90%)Green solvent; Product precipitates (easy workup).
DMF 100°C1–2 hHigh (85–95%)Harder to remove; Requires aqueous workup.
Ethanol 78°C6–8 hModerate (75%)Slower kinetics than iPrOH.
Toluene 110°C>12 hLow (<50%)Poor solubility of quinoxaline core.
Workflow Visualization

Workflow Start 2-Cl-6,7-(OMe)2 Quinoxaline Step1 Coupling (N-Boc-Diamine, iPrOH) Start->Step1 SnAr Inter Protected Intermediate (Stable) Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 -Boc Final Active API Candidate (Free Amine) Step2->Final caption Figure 2: Linear synthesis workflow for amine-functionalized quinoxaline derivatives.

References

  • General Synthesis of 2-chloro-6,7-dimethoxyquinoxaline derivatives

    • Rani, P., et al. (2023).[5] "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives." Der Pharma Chemica.

    • Note: While the title mentions Quinazoline, the chemical methodology for the 2-chloro substitution is strictly analogous for Quinoxalines.
  • Demethyl

    
    ): 
    
    • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (

      
      )."[9]
      
  • Biological Context (AG-1296 & PDGFR Inhibition)

    • Kovalenko, M., et al. (1994).[10] "Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation."[10][11] Cancer Research.[10][11][12]

  • Quinoxaline Scaffold Optimization

    • Liu, C., et al. (2024).[12] "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." NIH / PubMed Central.

Sources

Sustainable Process Design: Green Synthesis of 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-Chloro-6,7-dimethoxyquinoxaline is a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs), including analogues of FDA-approved drugs like Erlotinib and Gefitinib, as well as aldosterone synthase inhibitors. Conventional synthesis relies heavily on chlorinated solvents, excessive phosphorous oxychloride (


) usage, and prolonged energy-intensive refluxes.

This Application Note details a Green Chemistry approach focusing on Process Intensification (PI) and Solvent Replacement . By utilizing water as a reaction medium for the ring-closure step and Microwave-Assisted Organic Synthesis (MAOS) for the chlorination step, this protocol achieves:

  • 95% reduction in organic solvent waste during precursor synthesis.

  • 90% reduction in reaction time for the chlorination step.

  • Significant improvement in Atom Economy (AE) and E-Factor.

Reaction Pathway & Logic

The synthesis is a two-step sequence.[1][2] The "Green" innovation lies in splitting the methodology:

  • Step 1 (Ring Closure): Exploiting the hydrophobic effect in water to drive condensation without acid catalysts.

  • Step 2 (Chlorination): Using Microwave Irradiation to overcome the high activation energy of the C-OH

    
     C-Cl transition, minimizing reagent excess and thermal history.
    
logical-flow-diagram

GreenSynthesis Start 4,5-Dimethoxy- 1,2-phenylenediamine Step1 STEP 1: Aqueous Condensation Solvent: Water (100°C) Time: 2-3 hrs Yield: ~94% Start->Step1 Reagent1 Glyoxalic Acid (50% aq.) Reagent1->Step1 Intermed 6,7-Dimethoxyquinoxalin- 2(1H)-one (Precipitates Pure) Step1->Intermed Filtration (Water Wash) Step2 STEP 2: Process Intensification Reagent: POCl3 (Min. Vol) Microwave: 120°C, 5-10 min Intermed->Step2 Product 2-Chloro-6,7- dimethoxyquinoxaline Step2->Product Quench & Crystallization

Figure 1: Green synthesis workflow highlighting aqueous media usage and microwave acceleration.

Detailed Protocols

Protocol A: Aqueous Synthesis of 6,7-Dimethoxyquinoxalin-2(1H)-one

Objective: Eliminate the use of ethanol/methanol and acid catalysts (HCl) common in traditional methods. Mechanism: Water promotes the condensation via the hydrophobic effect, where organic reactants aggregate, increasing effective concentration and rate.

Materials
  • 4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)

  • Glyoxalic acid (50% w/w in water) (1.2 eq)

  • Solvent: Deionized Water (10 volumes relative to diamine mass)

Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dimethoxy-1,2-phenylenediamine (e.g., 10 g) in water (100 mL).

  • Addition: Add glyoxalic acid solution dropwise at room temperature. The suspension may darken slightly.

  • Reaction: Heat the mixture to 100°C (Reflux) .

    • Observation: The starting material will dissolve, followed by the gradual precipitation of the product.[3]

    • Time: Stir for 2–3 hours. Monitor by TLC (9:1 DCM:MeOH).

  • Workup (Green): Cool the reaction mixture to room temperature, then chill to 0–5°C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum.

    • Wash: Wash the cake 3x with cold water to remove excess glyoxalic acid.

    • Drying: Dry in a vacuum oven at 60°C.

  • Result: Off-white to pale yellow solid. Yield is typically 92–95% . Purity >98% (HPLC).

Expert Insight: This step has an E-factor near zero regarding organic waste. The mother liquor contains only water and slight excess glyoxalic acid, which is biodegradable.

Protocol B: Microwave-Assisted Chlorination

Objective: Replace the 4–12 hour reflux in neat


 (or Toluene/

) with a rapid, energy-efficient transformation. Safety Note:

is corrosive and reacts violently with water. All microwave vessels must be rated for high pressure and sealed under inert atmosphere.
Materials
  • 6,7-Dimethoxyquinoxalin-2(1H)-one (from Protocol A)

  • Phosphorous Oxychloride (

    
    ) (3–5 eq. vs traditional 10+ eq.)
    
  • Catalyst: DMF (catalytic drops, optional but recommended for Vilsmeier-Haack activation)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure
  • Preparation: In a microwave-dedicated pressure vial (10 mL or 30 mL), add the quinoxalinone intermediate (e.g., 500 mg).

  • Reagent: Add

    
      (approx. 3–5 equivalents). The solid does not need to fully dissolve initially.
    
    • Note: Traditional methods use

      
       as the solvent. Here, we use just enough to create a slurry, significantly reducing waste.
      
  • Activation: Add 1–2 drops of anhydrous DMF.

  • Irradiation (MW): Seal the vessel. Program the microwave:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 5–8 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Quench & Isolation:

    • Cool the vial to <50°C using compressed air (built-in feature of most reactors).

    • Critical Safety Step: Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring to hydrolyze excess

      
      .
      
    • Neutralize to pH 7–8 using saturated

      
       or 
      
      
      
      (solid precipitates).
  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Comparative Metrics: Traditional vs. Green Approach

The following table highlights the efficiency gains using the protocols described above.

MetricTraditional MethodGreen Approach (This Protocol)Improvement
Step 1 Solvent Ethanol/MethanolWater Eliminated VOCs
Step 1 Time 6–12 Hours2–3 Hours 3x Faster
Step 2 Method Thermal RefluxMicrowave Irradiation Energy Efficient
Step 2 Time 4–8 Hours5–10 Minutes ~50x Faster
Step 2 Reagent Large Excess

Reduced Equiv

Improved Atom Economy
Overall Yield 70–80%85–90% Higher Efficiency

Quality Control & Validation

To ensure the protocol was successful, compare your product against these standard characterization markers.

  • Physical State: Pale yellow to brownish crystalline solid.

  • Melting Point: 178–180°C.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.68 (s, 1H, H-3 of quinoxaline ring)
      
    • 
       7.42 (s, 1H, Ar-H)
      
    • 
       7.36 (s, 1H, Ar-H)
      
    • 
       4.06 (s, 6H, 2x 
      
      
      
      )
  • HPLC Purity: >98% (Area %) using C18 column, Acetonitrile/Water gradient.

References

  • Ghafuri, H., et al. (2014).[4] "Fast and green synthesis of biologically important quinoxalines with high yields in water."[4][5][6] Current Chemistry Letters, 3(4), 183-188.

  • Bologa, U. L., et al. (2007). "Benign approaches for the microwave-assisted synthesis of quinoxalines." Green Chemistry Letters and Reviews, 1(1).

  • Mourad, A. K., et al. (2011). "Microwave assisted synthesis of some new quinoxaline derivatives." European Journal of Chemistry, 2(1), 77-80.

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational reference for the 12 Principles cited).

Sources

Troubleshooting & Optimization

Column chromatography conditions for purifying 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 2-Chloro-6,7-dimethoxyquinoxaline

Executive Summary

This guide addresses the purification of 2-Chloro-6,7-dimethoxyquinoxaline , a critical electrophilic intermediate often synthesized from 6,7-dimethoxyquinoxalin-2(1H)-one via chlorination with phosphorus oxychloride (


).[1]

Key Challenge: The primary difficulty in purifying this compound lies in balancing solubility (poor in non-polar solvents) with stability (susceptibility to hydrolysis on acidic silica). This guide provides optimized stationary/mobile phase conditions to maximize yield and purity.

Part 1: Critical Purification Parameters

Stationary Phase Selection
  • Material: Silica Gel 60 (230–400 mesh) is standard.

  • Acidity Warning: The 2-chloro moiety is labile. Standard silica is slightly acidic (

    
    ), which can catalyze hydrolysis back to the starting lactam (quinoxalin-2-one) if the residence time is long.
    
  • Pre-treatment (Recommended): If you observe "streaking" or the appearance of a baseline spot during elution, neutralize the silica slurry with 1% Triethylamine (Et3N) in the initial mobile phase before packing.

Mobile Phase Systems

Two solvent systems are validated for this class of heterocycles. Choose based on your crude profile.

SystemCompositionApplicationPros/Cons
System A (Standard) Hexanes : Ethyl Acetate General PurificationPros: Excellent separation of non-polar impurities.Cons: Poor solubility of the quinoxaline; requires dry loading.
System B (Solubility) DCM : Methanol High-Polarity CrudesPros: High solubility; runs faster.Cons: DCM can cause band broadening; difficult to remove trace MeOH.

Recommended Gradient (System A):

  • Equilibration: 90:10 (Hex:EtOAc)

  • Elution: Gradient from 10%

    
     40% EtOAc.
    
  • Target Rf: The product should elute at

    
     in 70:30 Hex:EtOAc.
    
Sample Loading (Critical Step)

Direct liquid loading is often discouraged due to the compound's poor solubility in Hexane/EtOAc.

  • Protocol: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM). Add Silica Gel (ratio 1:2 w/w). Evaporate to dryness (rotary evaporator) to obtain a free-flowing powder. Load this powder on top of the packed column.

Part 2: Troubleshooting & FAQs

Q1: My product spot is disappearing and a baseline spot is growing. What is happening? Diagnosis: On-column hydrolysis. The acidic silica and moisture are converting your 2-chloro product back to 6,7-dimethoxyquinoxalin-2(1H)-one. Solution:

  • Speed: Increase the flow rate (Flash Chromatography). Do not let the compound sit on the column.

  • Buffer: Pre-wash the column with 1% Et3N/Hexane.

  • Dryness: Ensure solvents are anhydrous.

Q2: The compound precipitates on the column head. Diagnosis: You likely used liquid loading with DCM, but the mobile phase (Hexane) caused immediate crashing out. Solution: Switch to Dry Loading (Solid Load) as described in Part 1. This prevents blockage and ensures a tight initial band.

Q3: I see a yellow band co-eluting with my product. Diagnosis: This is likely the "dimer" impurity or traces of nitrated byproducts if the synthesis involved nitric acid. Solution: Switch to System B (DCM:MeOH 99:1) . The selectivity of DCM often resolves these aromatic impurities better than Hexane/EtOAc.

Part 3: Decision Workflow (DOT Diagram)

PurificationWorkflow Start Crude 2-Chloro-6,7- dimethoxyquinoxaline SolubilityCheck Check Solubility in Hexane:EtOAc (7:3) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble LiquidLoad Liquid Load (Hex:EtOAc) Soluble->LiquidLoad Yes DryLoad Dry Load (Adsorb on Silica/DCM) Soluble->DryLoad No (Precipitates) ColumnRun Run Column Gradient 10% -> 40% EtOAc LiquidLoad->ColumnRun DryLoad->ColumnRun TLC_Check TLC Check: New Baseline Spot? ColumnRun->TLC_Check Hydrolysis WARNING: Hydrolysis Detected (Revert to Lactam) TLC_Check->Hydrolysis Yes Pure Concentrate Fractions (Keep Bath < 40°C) TLC_Check->Pure No Change Action_Neutralize Action: Add 1% Et3N to Mobile Phase Hydrolysis->Action_Neutralize Action_Neutralize->ColumnRun Restart/Re-run

Caption: Decision tree for loading and preventing hydrolysis during purification.

Part 4: Quantitative Reference Data

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Rf (Hex:EtOAc 1:1)Approx. Rf (DCM:MeOH 95:5)Detection (UV)
2-Chloro-6,7-dimethoxyquinoxaline 0.60 0.85 254 nm (Strong)
6,7-Dimethoxyquinoxalin-2(1H)-one0.05 (Baseline)0.30254 nm / 365 nm (Fluorescent)
1,2-Diamino-4,5-dimethoxybenzene0.150.40Turns brown in air

References

  • Preparation of 2-chloro-6,7-dimethoxyquinoxaline

    • Source: Patent US5840897A (1998).
    • Context: Describes the chlorination of the lactam using POCl3 and subsequent workup/purific
    • URL:

  • General Synthesis of Chloroquinoxalines

    • Source: BenchChem Technical Protocols. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."
    • Context: Provides general stoichiometry and workup procedures for converting quinoxalinones to chloroquinoxalines.
    • URL:

  • Purification of Analogous Quinazolines

    • Source: PrepChem. "Synthesis of 2-Chloro-6,7-dimethoxyquinazoline."
    • Context: Validates the use of DCM/MeOH and Hexane/EtOAc systems for the chemically similar quinazoline core.
    • URL:

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloroquinoxalines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following question-and-answer format addresses common failure points and provides actionable, in-depth troubleshooting strategies based on established mechanistic principles and field-proven experience.

FAQs and Troubleshooting Guides

Question 1: My Suzuki coupling reaction with a 2-chloroquinoxaline substrate shows no or very low conversion to the desired product. Where should I start troubleshooting?

Answer:

Low or no yield in the Suzuki coupling of 2-chloroquinoxalines is a frequent challenge primarily due to the inherent properties of the substrate and the intricacies of the catalytic cycle.[1] The C-Cl bond in 2-chloroquinoxaline is relatively strong, making the initial oxidative addition step—often the rate-determining step—more difficult compared to its bromo or iodo counterparts.[1][2] Additionally, the nitrogen atoms within the quinoxaline ring can coordinate with the palladium catalyst, leading to deactivation.[3][4]

Here is a systematic approach to diagnosing the issue:

  • Evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical factor.

    • Palladium Source: If you are using a less active precatalyst like Pd(PPh₃)₄, it may be insufficient for this challenging substrate.[1] Consider switching to more active Pd(0) sources such as Pd₂(dba)₃ or Pd(OAc)₂ which are used in situ with a phosphine ligand.[1]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) often fail. The key is to use bulky, electron-rich phosphine ligands that promote the oxidative addition of aryl chlorides.[1] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly recommended.[1][5][6] These ligands create a more reactive, coordinatively unsaturated Pd(0) species necessary to break the C-Cl bond.[5]

  • Assess the Base and Solvent System:

    • Base Selection: The base activates the boronic acid, forming a more nucleophilic boronate species for transmetalation.[7][8] Weak bases like Na₂CO₃ are often ineffective.[1] Stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally required.[1][9] The solubility of the base is also crucial; sometimes using a mixture of an organic solvent and water can improve efficacy.[9][10]

    • Solvent Choice: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are commonly used to facilitate the reaction and solubilize the base.[1][10]

  • Verify Reagent Quality and Reaction Conditions:

    • Boronic Acid Stability: Boronic acids can degrade via protodeboronation (cleavage of the C-B bond) or by forming inactive cyclic anhydrides (boroxines).[11][12][13] Ensure your boronic acid is pure and dry. Consider using more stable boronic esters (e.g., pinacol esters) which can hydrolyze in situ to the active boronic acid.[14][15]

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure the reaction is thoroughly degassed (e.g., via nitrogen or argon sparging) and maintained under an inert atmosphere.[16]

    • Temperature: Due to the strong C-Cl bond, these reactions often require elevated temperatures, typically in the range of 90-120°C, to proceed efficiently.[1]

Question 2: I am observing significant amounts of side products, specifically dehalogenation of my 2-chloroquinoxaline and homocoupling of my boronic acid. How can I minimize these?

Answer:

The formation of dehalogenation and homocoupling products indicates that off-cycle pathways are competing with your desired cross-coupling.[11][17]

Addressing Dehalogenation (Proto-dechlorination)

Dehalogenation occurs when the aryl-palladium(II) intermediate reacts with a proton source instead of the boronic acid, leading to the formation of quinoxaline.[17]

  • Causality: This side reaction is often promoted by sources of hydride, which can arise from the solvent (e.g., alcohols) or certain bases.[17] It can also be prevalent when the transmetalation step is slow, giving the intermediate more time to undergo side reactions.[3]

  • Troubleshooting Steps:

    • Optimize the Catalyst System: A more efficient ligand that accelerates both oxidative addition and subsequent transmetalation can outcompete the dehalogenation pathway. Switching to a high-activity Buchwald ligand is a primary strategy.[5]

    • Solvent and Base Choice: Avoid alcohol solvents if dehalogenation is a major issue. Ensure your base is anhydrous if possible, although a small amount of water is often necessary for the Suzuki reaction to proceed.[18]

    • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.3-1.5 equivalents) can increase the rate of transmetalation relative to dehalogenation.[19]

Minimizing Boronic Acid Homocoupling

Homocoupling results in a biaryl product derived from two molecules of your boronic acid.[20]

  • Causality: This side reaction can be mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[11][16][17] Oxygen can re-oxidize Pd(0) to Pd(II), which then participates in the homocoupling pathway.[16]

  • Troubleshooting Steps:

    • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated before adding the palladium catalyst.[16] A subsurface sparge with nitrogen or argon is highly effective.[16]

    • Use High-Purity Pd(0) Precatalysts: Using a precatalyst that cleanly generates the active Pd(0) species can minimize the amount of residual Pd(II) that could initiate homocoupling.

    • Control the Rate of Boronic Acid Release: Using a boronic ester instead of a boronic acid can maintain a low concentration of the active boronic acid in the reaction mixture, thereby suppressing the rate of homocoupling.[12][14]

Question 3: My reaction works for simple arylboronic acids, but fails with electron-deficient or sterically hindered partners. How should I adapt my protocol?

Answer:

The electronic and steric properties of the boronic acid significantly influence the transmetalation step. Electron-deficient arylboronic acids are less nucleophilic, and sterically hindered partners can slow down the reaction.

For Electron-Deficient Boronic Acids:
  • Causality: The reduced electron density on the aryl ring makes the ipso-carbon less nucleophilic, hindering its transfer from boron to palladium.[21]

  • Troubleshooting Protocol:

    • Stronger Base/Optimized Conditions: A stronger base (e.g., Cs₂CO₃ or K₃PO₄) is often necessary to form the more reactive boronate complex.[1]

    • Ligand Selection: Highly electron-donating ligands can increase the electron density on the palladium center, making it more receptive to the electron-deficient aryl group during transmetalation. Ligands like SPhos are particularly effective.[11][20][22]

    • Use of Aryltrifluoroborates: Potassium aryltrifluoroborate salts (ArBF₃K) are often more robust and can be more effective coupling partners for challenging substrates, as they can undergo hydrolysis under the reaction conditions to slowly release the boronic acid.[12][23]

For Sterically Hindered Boronic Acids:
  • Causality: Steric clash between the bulky boronic acid, the ligand, and the quinoxaline substrate can raise the energy barrier for both transmetalation and the final reductive elimination step.

  • Troubleshooting Protocol:

    • Ligand Choice is Critical: This is where ligand optimization is paramount. You need a ligand that is bulky enough to promote reductive elimination but has the right "bite angle" and flexibility to accommodate the hindered coupling partners. Buchwald ligands such as XPhos or SPhos are excellent starting points due to their proven efficacy in coupling hindered substrates.[6][22]

    • Higher Temperatures and Longer Reaction Times: These reactions may simply require more energy and time to overcome the higher activation barriers. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Palladium Precatalyst: Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the active catalytic species is formed efficiently.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of 2-Chloroquinoxalines
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (2.5 mol %) or Pd(OAc)₂ (5 mol %)Highly active Pd(0) sources.[1]
Ligand SPhos or XPhos (1.1 eq. relative to Pd)Bulky, electron-rich ligands facilitate oxidative addition of aryl chlorides.[1][6][22]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Stronger bases are needed to activate the boronic acid for transmetalation.[1]
Solvent 1,4-Dioxane or Toluene (with 5-10% v/v water)Aprotic polar solvents are standard; water aids in dissolving the base.[1][10]
Temperature 100 - 120 °CHigher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[1]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is oxygen-sensitive.[4][16]
Experimental Protocol: General Procedure for a Troubleshooting Experiment

This protocol outlines a robust starting point for the Suzuki coupling of a generic 2-chloroquinoxaline.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[19]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the phosphine ligand (e.g., SPhos, 5.5 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylquinoxaline.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' (Diaryl-Pd Complex) PdII_Aryl->PdII_Biaryl [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' (Product) PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide Ar-X (2-Chloroquinoxaline) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][7][19]

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling Start Reaction Failed (Low/No Conversion) CheckCatalyst 1. Evaluate Catalyst System (Pd Source & Ligand) Start->CheckCatalyst CheckConditions 2. Assess Base, Solvent, & Temperature CheckCatalyst->CheckConditions OptimizeCatalyst Switch to Pd₂(dba)₃ / SPhos or similar Buchwald ligand CheckCatalyst->OptimizeCatalyst Inactive? CheckReagents 3. Verify Reagent Quality & Inert Atmosphere CheckConditions->CheckReagents OptimizeBase Use stronger base (K₃PO₄ or Cs₂CO₃) CheckConditions->OptimizeBase Weak Base? OptimizeSolvent Increase Temperature Use Dioxane/Toluene + H₂O CheckConditions->OptimizeSolvent Sub-optimal? SideProducts Side Products Observed? (Dehalogenation/Homocoupling) CheckReagents->SideProducts Degas Ensure rigorous degassing Use fresh, pure reagents CheckReagents->Degas Degradation? AddressDehalogenation Optimize ligand Avoid protic solvents SideProducts->AddressDehalogenation Yes (Dehalogenation) AddressHomocoupling Rigorous O₂ exclusion Use boronic ester SideProducts->AddressHomocoupling Yes (Homocoupling) Success Reaction Successful SideProducts->Success No OptimizeCatalyst->CheckConditions OptimizeBase->CheckReagents OptimizeSolvent->CheckReagents Degas->SideProducts AddressDehalogenation->Success AddressHomocoupling->Success

Caption: A decision-making workflow for troubleshooting Suzuki couplings.

References

  • Gargaro, S. L., et al. (2020).
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
  • Cui, P., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Lee, C. H., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Wang, C., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • Wordpress. (n.d.).
  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • BenchChem. (2025). Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions. BenchChem.

Sources

Removal of unreacted starting materials from 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of 2-Chloro-6,7-dimethoxyquinoxaline. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-Chloro-6,7-dimethoxyquinoxaline sample after synthesis?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A widely used method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For 2-Chloro-6,7-dimethoxyquinoxaline, a common pathway is the reaction of 4,5-dimethoxy-1,2-phenylenediamine with a glyoxylic acid derivative to form the intermediate 6,7-dimethoxyquinoxalin-2(1H)-one, which is subsequently chlorinated.[4]

Therefore, the primary impurities you are likely to encounter are:

  • Unreacted Starting Materials:

    • 4,5-dimethoxy-1,2-phenylenediamine: A highly polar and basic compound that may persist if the initial condensation is incomplete.

    • 6,7-dimethoxyquinoxalin-2(1H)-one: The immediate precursor to your final product. Its presence indicates incomplete chlorination.

  • Reagent-Derived Byproducts:

    • Residual Chlorinating Agent: If phosphorus oxychloride (POCl₃) is used, trace amounts may remain.[4][5]

    • Hydrolysis Products: Quenching the reaction with water can lead to the hydrolysis of POCl₃ into phosphoric acid and HCl. Additionally, some of your chlorinated product may revert to the 6,7-dimethoxyquinoxalin-2(1H)-one precursor.

Q2: How do I select the most effective purification strategy for my specific needs?

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The three primary techniques are Liquid-Liquid Extraction, Column Chromatography, and Recrystallization.[6][7]

To aid in this decision, consult the following workflow diagram:

Purification_Workflow cluster_start Initial Assessment cluster_decision Decision Point cluster_methods Purification Methods cluster_outcome Final Product start Crude Product Analysis (TLC Assessment) decision Major Impurity Type? start->decision extraction Acid-Base Extraction (Liquid-Liquid) decision->extraction Basic (e.g., diamine) & Grossly Impure chromatography Silica Gel Column Chromatography decision->chromatography Multiple Impurities or Similar Polarity to Product recrystallization Recrystallization decision->recrystallization Minor Impurities & Crystalline Solid extraction->chromatography Further Purification Needed pure_product Pure 2-Chloro-6,7- dimethoxyquinoxaline extraction->pure_product chromatography->recrystallization Final Polishing Step chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for purification method selection.

Q3: Can you provide detailed, field-tested protocols for the primary purification techniques?

Absolutely. Below are step-by-step guides for the most effective methods. It is crucial to monitor the progress of your purification using Thin-Layer Chromatography (TLC).[5][8][9] Quinoxaline derivatives are typically UV-active, allowing for easy visualization on TLC plates with a fluorescent indicator (254 nm).[6]

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique exploits the difference in basicity between the unreacted 4,5-dimethoxy-1,2-phenylenediamine and the weakly basic quinoxaline product. The diamine, being more basic, can be protonated by a dilute acid and extracted into the aqueous phase.[10][11][12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). Wash 2-3 times. This protonates the highly basic 4,5-dimethoxy-1,2-phenylenediamine, pulling it into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Silica Gel Column Chromatography

Principle: This is a highly versatile method that separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a mobile phase (eluent).[6][13] Less polar compounds travel down the column faster. 2-Chloro-6,7-dimethoxyquinoxaline is significantly less polar than the diamine starting material or the quinoxalinone intermediate.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point for quinoxaline derivatives is a mixture of n-hexane and ethyl acetate.[5][8] Adjust the ratio to achieve a retention factor (Rƒ) of approximately 0.3 for the desired product.[14]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into a glass column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if solubility is an issue) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system, maintaining a constant flow.

  • Fraction Collection: Collect the eluate in separate fractions. Monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain the purified compound.[15]

Protocol 3: Recrystallization

Principle: This method is ideal for removing small amounts of impurities from a solid product. It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or solvent mixtures like chloroform/n-hexane).[5] A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

Troubleshooting Common Purification Issues

Problem Probable Cause Recommended Solution
Recrystallization: Product "oils out" instead of crystallizing.[6]The melting point of the product is lower than the solvent's boiling point. / The solution is cooling too rapidly.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Recrystallization: Very low recovery of the product.[6]The product has significant solubility even in the cold solvent. / Too much solvent was used for washing.Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution in an ice bath for a longer duration. Wash the final crystals with ice-cold solvent.
Column Chromatography: Product does not elute from the column.The eluent system is not polar enough to move the compound.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Column Chromatography: Poor separation between product and impurities.The chosen eluent system is not optimal.Re-evaluate the eluent system using TLC with different solvent ratios or different solvent combinations to maximize the separation (ΔRƒ) between spots.
Liquid-Liquid Extraction: An emulsion forms between the organic and aqueous layers.The two phases are not separating cleanly, often due to high concentrations of dissolved material.Add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous layer and can help break the emulsion.[11]

Purity Assessment

Confirm the success of your purification by analyzing the final product.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point.[16] Impurities typically broaden and depress the melting point range.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, use ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][17]

References

  • Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
  • Refinement of work-up procedures for quinoxaline synthesis. (n.d.). Benchchem.
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (2012). Der Pharma Chemica.
  • Novel Synthesis of Some Quinoxaline Derivatives. (2017).
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). MDPI.
  • Quantification of Synthetic Amino-Nitroquinoxaline Dyes. (2016). Semantic Scholar.
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline. (n.d.). ChemicalBook.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014).
  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2021).
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis. (n.d.). ChemicalBook.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). PrepChem.com.
  • Chemical Properties of 4-Methoxy-o-phenylenediamine (CAS 102-51-2). (n.d.). Cheméo.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. (2020). Rasayan Journal of Chemistry.
  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (n.d.).
  • 4-Methoxybenzene-1,2-diamine dihydrochloride. (n.d.). PubChem.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2021).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2015).
  • Liquid-Liquid Extraction. (2022). YouTube.
  • Green synthesis of quinoxaline and substituted quinoxalines. (2011).
  • 2.3: Liquid-Liquid Extraction. (2021). Chemistry LibreTexts.
  • An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochrom
  • 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur™, ≥98.0% GC. (n.d.). Sigma-Aldrich.
  • 1,2-Diamino-4,5-dimethoxybenzene. (n.d.). PubChem.
  • 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, 98%. (n.d.). Thermo Scientific Alfa Aesar.
  • Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. (2024).
  • Intro to Liquid-Liquid Extraction. (2021). YouTube.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). MDPI.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021).
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4. (n.d.). ChemicalBook.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.).
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook.
  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][6][7][9]thiadiazole-4,5-diamine. (2021). ACG Publications.

  • Green Synthesis of Quinoxaline and Substituted Quinoxalines. (2011). TSI Journals.
  • Purification Techniques | Column Selection for Chrom
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95. (n.d.). Sigma-Aldrich.

Sources

Impact of solvent choice on the reactivity of 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-6,7-dimethoxyquinoxaline

Welcome to the technical support guide for 2-Chloro-6,7-dimethoxyquinoxaline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. As a key intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors and anti-inflammatory agents, understanding its reactivity is paramount.[1][2] A crucial, yet often overlooked, parameter governing the success of its derivatization is the choice of solvent.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to solvent effects on the reactivity of 2-Chloro-6,7-dimethoxyquinoxaline, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses fundamental questions regarding the principles of solvent choice for reactions involving 2-Chloro-6,7-dimethoxyquinoxaline.

Q1: What are the primary solvent properties to consider for reactions with 2-Chloro-6,7-dimethoxyquinoxaline?

A1: The selection of an appropriate solvent is critical and should be guided by several key factors:

  • Solubility: The solvent must effectively dissolve 2-Chloro-6,7-dimethoxyquinoxaline, the nucleophile/coupling partner, and any additives (e.g., base, catalyst) at the desired reaction temperature. The compound is a solid with limited solubility in nonpolar solvents but is sparingly soluble in heated polar solvents like DMSO and methanol.[3]

  • Polarity and Protic/Aprotic Nature: This is arguably the most important factor for SNAr reactions.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr. They possess large dipole moments that can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, accelerating the rate.[4] They do not, however, have acidic protons, leaving the nucleophile "bare" and highly reactive.

    • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): These solvents have acidic protons (O-H, N-H) and can solvate both cations and anions effectively.[5] While they can dissolve ionic reagents, they can also form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and can slow down SNAr reactions.[6] However, they are often used successfully, especially at higher temperatures (reflux).[7]

  • Boiling Point: The solvent's boiling point determines the maximum temperature for a reaction at atmospheric pressure. Many substitutions on the quinoxaline ring require heating to overcome the activation energy barrier. Solvents like isopropanol (82 °C), toluene (111 °C), DMF (153 °C), and DMSO (189 °C) offer a wide range of accessible temperatures.

  • Inertness: The solvent should not react with any of the reagents or intermediates under the reaction conditions.

Q2: Why are polar aprotic solvents like DMF or DMSO often recommended for Nucleophilic Aromatic Substitution (SNAr) on this substrate?

A2: The SNAr reaction on an electron-deficient ring system like quinoxaline proceeds via an addition-elimination mechanism.[4][8] The key step is the nucleophilic attack on the carbon bearing the chlorine atom, which forms a negatively charged intermediate known as a Meisenheimer complex.

Polar aprotic solvents excel in this scenario for two primary reasons:

  • Stabilization of the Intermediate: Their high polarity effectively stabilizes the delocalized negative charge of the Meisenheimer complex, lowering the activation energy of this rate-determining step.[4]

  • Enhanced Nucleophilicity: By not engaging in strong hydrogen bonding, they do not "cage" the nucleophile. This leaves the nucleophile more available and reactive, leading to faster reaction rates compared to protic solvents of similar polarity.[6]

The workflow below illustrates a logical approach to solvent selection for a novel SNAr reaction.

start Start: New Reaction with 2-Chloro-6,7-dimethoxyquinoxaline solubility_check Are all reagents soluble? start->solubility_check select_aprotic Select Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) solubility_check->select_aprotic Yes troubleshoot Troubleshoot: Change Solvent/Conditions solubility_check->troubleshoot No temp_check Reaction requires T > 120°C? select_aprotic->temp_check select_protic Consider Polar Protic Solvent (e.g., Isopropanol, Ethanol) run_reaction Run Small-Scale Test Reaction select_protic->run_reaction high_bp_aprotic Use High-Boiling Aprotic (DMF, DMSO) temp_check->high_bp_aprotic Yes low_bp_aprotic Use Lower-Boiling Aprotic (Acetonitrile, THF) temp_check->low_bp_aprotic No high_bp_aprotic->run_reaction low_bp_aprotic->run_reaction outcome Analyze Outcome (Yield, Purity) run_reaction->outcome optimize Optimize (Temperature, Concentration) outcome->optimize Moderate success Successful Protocol outcome->success Good outcome->troubleshoot Poor optimize->run_reaction troubleshoot->select_protic

Caption: Decision workflow for solvent selection in SNAr reactions.

Section 2: Troubleshooting Guides for Specific Reactions

This section provides practical advice in a question-and-answer format for common experimental problems.

Scenario A: Nucleophilic Aromatic Substitution (SNAr) with Amines

Q: My amination reaction with an aniline derivative in isopropanol is very slow and gives a low yield, even after prolonged reflux. What should I do?

A: This is a classic issue where the solvent may be hindering the reaction. While isopropanol is used in some literature procedures[7], its protic nature can reduce the nucleophilicity of the aniline.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The most effective change is often to switch to a solvent like DMF or DMSO. These will better stabilize the intermediate and enhance the nucleophile's reactivity.

  • Increase Temperature: If using a higher-boiling solvent like DMF (b.p. 153°C) or DMSO (b.p. 189°C), you can safely increase the reaction temperature (e.g., to 100-140°C), which will significantly accelerate the rate.

  • Add a Base: The HCl generated during the reaction can protonate your aniline nucleophile, rendering it inactive. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge the acid and maintain the concentration of the free amine.

  • Check Reagent Purity: Ensure your 2-Chloro-6,7-dimethoxyquinoxaline and aniline are pure and dry.[9] Water can compete as a nucleophile, leading to unwanted side products.

Data Summary: Solvent Effects on a Typical Amination Reaction

SolventTypeTypical Temp. (°C)Relative RateCommon Issues
IsopropanolPolar Protic~82 (Reflux)SlowLow yield, slow conversion.[7]
EthanolPolar Protic~78 (Reflux)SlowSimilar to isopropanol.
AcetonitrilePolar Aprotic~82 (Reflux)ModerateLimited solubility of some amine salts.
DMFPolar Aprotic100 - 140FastCan be difficult to remove under vacuum.
DMSOPolar Aprotic100 - 150Very FastVery difficult to remove; potential for side reactions at high temp.
Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Q: I am attempting a Suzuki coupling with an arylboronic acid, but I am seeing significant decomposition of my boronic acid (protodeboronation) and low yield of the coupled product. My solvent is a mix of dioxane and water.

A: This is a common problem in Suzuki couplings.[10][11] The choice of solvent, base, and temperature are all intimately linked and can impact catalyst stability and the rate of side reactions.

Troubleshooting Steps:

  • Solvent System Optimization: While dioxane/water is a standard, its performance can vary.

    • Try Toluene/Water: Toluene is less miscible with water, which can sometimes protect the boronic acid from hydrolysis.

    • Consider DMF or Acetonitrile: For some systems, a polar aprotic solvent can improve catalyst performance and substrate solubility.[12]

  • Base Selection: The base is critical. Strong bases can accelerate the desired reaction but also the undesired protodeboronation.

    • If using a strong base like NaOH or KOH, consider switching to a milder base like K₂CO₃ or K₃PO₄.[12] The choice of base and solvent are interdependent; for example, K₃PO₄ often works well in dioxane.

  • Degas Thoroughly: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst.

  • Catalyst and Ligand Choice: Not all Pd catalysts are equal. If using Pd(PPh₃)₄, consider a more robust pre-catalyst with a specialized ligand (e.g., a Buchwald-type ligand) that is more resistant to deactivation.[13]

The diagram below illustrates the central catalytic cycle where solvent and base play a role.

cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa + Ar-X trans Transmetalation (Ar-Pd(II)-Ar')L₂ oa->trans + Ar'B(OH)₂ + Base/Solvent note Solvent influences: - Solubility of all species - Rate of transmetalation - Catalyst stability oa->note re Reductive Elimination trans->re re->pd0 + Ar-Ar'

Caption: Simplified Suzuki-Miyaura cycle highlighting the role of solvent/base.[11]

Section 3: Experimental Protocols

These protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: General Procedure for SNAr Amination in DMF
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6,7-dimethoxyquinoxaline (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water to precipitate the product. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize or perform column chromatography as needed to obtain the pure product.[14]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6,7-dimethoxyquinoxaline (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of 0.1 M.

  • Degassing: Bubble argon through the stirred suspension for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Sanna, G., et al. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]

  • Khan, I., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Figure 1: Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Labattut, A., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[15]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Inorganics. [Link]

  • Gawalska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

  • Mancini, P. M. E., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cee, V. J., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]

  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). ResearchGate. [Link]

  • Egbujor, M. C., et al. (2012). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Asian Journal of Textile. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2022). National Institutes of Health. [Link]

  • Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. (2024). ACS Omega. [Link]

  • Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling (SMCC) Reaction. ResearchGate. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2022). MDPI. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

Sources

Preventing hydrolysis of 2-Chloro-6,7-dimethoxyquinoxaline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

You are encountering yield loss and purity degradation because 2-Chloro-6,7-dimethoxyquinoxaline is an "activated" heteroaromatic chloride. The C2 position is highly electron-deficient due to the inductive pull of the adjacent N1 and N4 atoms in the pyrazine ring.

While the 6,7-dimethoxy groups are electron-donating (EDG), they do not sufficiently deactivate the C2 position against nucleophilic attack. Consequently, in the presence of water and acid (generated during the quench of chlorinating agents like


), the molecule undergoes rapid Nucleophilic Aromatic Substitution (

)
, reverting to the thermodynamically stable 2-hydroxy-6,7-dimethoxyquinoxaline (or its tautomer, the quinoxalinone).

The Core Solution: You must decouple the quenching of the reagent from the isolation of the product . The standard "pour into ice water" method is the primary cause of failure.

Troubleshooting Guide (Diagnostic Q&A)

Use this section to identify where your current workflow is failing.

Q1: "I poured my reaction mixture directly into ice water, and a white solid precipitated. Is this my product?"

  • Diagnosis: Likely not. If the solid is insoluble in Dichloromethane (DCM) but soluble in aqueous base, it is the hydrolyzed quinoxalinone byproduct.

  • The Science: Dumping the reaction (containing excess

    
    ) into water generates a massive exotherm and high concentrations of HCl. Heat + Acid + Water = Perfect conditions for hydrolysis.
    
  • Fix: Never quench the crude reaction mixture directly if a large excess of

    
     remains. Distill first (see Protocol).
    

Q2: "I neutralized the quench with 50% NaOH to pH 10, but my yield is still low."

  • Diagnosis: You traded acid-catalyzed hydrolysis for base-promoted substitution.

  • The Science: Hydroxide (

    
    ) is a far stronger nucleophile than water. At pH > 9, 
    
    
    
    attacks the C2-chlorine rapidly.
  • Fix: Target a pH of 7–8 using a mild buffer (Sodium Bicarbonate or Potassium Carbonate). Do not use strong caustic bases.

Q3: "My LC-MS shows the product in the organic layer, but it degrades during concentration."

  • Diagnosis: Wet acid carryover.

  • The Science: Residual water in the organic phase, combined with traces of HCl, creates a "micro-reactor" in your rotary evaporator flask. As the solvent volume decreases, the acid concentration increases, driving hydrolysis even at 40°C.

  • Fix: rigorous drying with

    
     and an azeotropic co-evaporation with Toluene.
    

The "Gold Standard" Workup Protocol

This protocol minimizes the three vectors of hydrolysis: Heat , Acidity , and Water Exposure Time .

Step 1: The "Distill-First" Strategy (Critical)
  • Why: Removing the bulk of

    
    before quenching removes the fuel for the exotherm and the source of the acid.
    
  • Action:

    • Connect the reaction flask to a vacuum distillation setup (rotary evaporator with a robust trap is acceptable if the pump is chemically resistant).

    • Distill off excess

      
       at reduced pressure (keep bath < 60°C).
      
    • Chase: Add anhydrous Toluene and distill again to azeotropically remove residual

      
      . Repeat 2x.
      
    • Result: You are left with a semi-solid residue containing the product and minimal acidic reagent.

Step 2: The Controlled Reverse Quench
  • Why: "Reverse quenching" (adding acid to base) allows you to control the pH and temperature instantly.

  • Preparation:

    • Organic Phase: Dissolve the residue from Step 1 in DCM (Dichloromethane) . The product is highly soluble in DCM; the hydrolyzed byproduct is not.

    • Aqueous Phase: Prepare a saturated Sodium Bicarbonate (

      
      )  solution mixed with crushed ice.
      
  • Action:

    • Slowly add the DCM solution to the vigorously stirred Ice/Bicarbonate slurry.

    • Monitor: Ensure internal temperature stays < 10°C.

    • Check pH: The aqueous layer should remain slightly basic (pH 7.5–8.5). Add solid

      
       if it turns acidic.
      
Step 3: Rapid Phase Separation
  • Why: Minimizing the time the product spends in contact with water reduces

    
     risk.[1]
    
  • Action:

    • Immediately separate the layers.

    • Extract the aqueous layer once more with DCM.

    • Wash: Wash combined organics once with cold Brine (saturated NaCl). Do not wash with water alone.

Step 4: Drying and Isolation
  • Action:

    • Dry over Anhydrous Sodium Sulfate (

      
      ) or Magnesium Sulfate (
      
      
      
      ) for 15 minutes.
    • Filter.[2][3]

    • Concentrate at < 40°C.

    • Storage: Store under Nitrogen/Argon in the freezer (-20°C).

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of hydrolysis and the decision tree to prevent it.

G cluster_mech Mechanism of Failure (SNAr) node_reaction Reaction Mixture (Product + Excess POCl3) node_distill Vacuum Distillation (Remove POCl3) node_reaction->node_distill Recommended Route node_quench_bad Direct Water Quench (Exotherm + HCl) node_reaction->node_quench_bad High Risk Route node_residue Residue (Minimal Acid) node_distill->node_residue node_quench_good DCM Dilution + Reverse Bicarb Quench node_residue->node_quench_good Controlled pH/Temp node_hydrolysis Hydrolysis Product (Quinoxalinone) node_quench_bad->node_hydrolysis Acid/Heat driven SNAr node_product Target Product (2-Chloro-6,7-dimethoxy...) node_quench_good->node_product Phase Separation node_mech_1 C2-Chloro (Electrophile) node_mech_2 Tetrahedral Intermediate node_mech_1->node_mech_2 + H2O / H+ node_mech_3 C2-Hydroxyl (Tautomerizes) node_mech_2->node_mech_3 - HCl

Caption: Workflow decision tree contrasting the high-risk direct quench against the recommended distillation protocol, alongside the hydrolysis mechanism.

Comparative Data: Quench Methods

The following table summarizes the impact of workup conditions on the purity of electron-deficient chloro-heterocycles (based on general process chemistry data for quinoxalines/quinazolines).

ParameterMethod A: Direct Ice QuenchMethod B: Distill then Water QuenchMethod C: Distill then DCM/Bicarbonate (Recommended)
Exotherm Control Poor (Violent)ModerateExcellent
Final pH < 1 (Highly Acidic)1-2 (Acidic)7.5 - 8.5 (Buffered)
Contact Time (aq) High (Precipitation)ModerateLow (Extraction)
Major Impurity Hydroxy-quinoxaline (>15%)Hydroxy-quinoxaline (~5%)< 1%
Yield 60-70%80-85%> 90%

References

  • Process Chemistry of Quinazoline/Quinoxaline Chlorination

    • Detailed protocols for handling the chlorination of electron-deficient heterocycles and the "reverse quench" safety technique.
    • Source: Org.[1][2][4][5][6] Process Res. Dev. 2012, 16, 11, 1727–1734.

    • URL:[Link]

  • Safety in Handling Phosphorus Oxychloride (

    
    ): 
    
    • Guidelines on the delayed exotherm hazards of quenching and the necessity of controlled hydrolysis.
    • Source: BenchChem Technical Guide: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[7]

  • Synthesis of Gefitinib Intermediates (Analogous Chemistry)
  • Purification of Laboratory Chemicals

    • Standard reference for the stability and purific
    • Source: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.
    • URL:[Link]

Sources

Technical Support Center: Scale-Up of 2-Chloro-6,7-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Process Chemistry & Engineering) Ticket Subject: Synthesis, Safety, and Scale-up Optimization

Introduction: The Scope of the Challenge

Welcome to the Process Chemistry Support Desk. You are likely accessing this guide because you are scaling up the synthesis of 2-chloro-6,7-dimethoxyquinoxaline , a critical scaffold often confused with its quinazoline cousin (the Gefitinib core).

While the chemistry appears straightforward on paper—a condensation followed by chlorination—the scale-up is fraught with "silent killers": slurry rheology issues, runaway exotherms during chlorination, and the notorious hydrolytic instability of the chloro-heterocycle during workup.

This guide treats your project as a live troubleshooting ticket, addressing the three critical failure points in the workflow.

Visualizing the Workflow

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 4,5-Dimethoxy-1,2-phenylenediamine Step1 Cyclization (Glyoxalic Acid) Start->Step1 Inert Atm (N2) Intermediate Intermediate: 6,7-Dimethoxyquinoxalin-2(1H)-one Step1->Intermediate Filtration (High MP) Step2 Chlorination (POCl3 + cat. DMF) Intermediate->Step2 Vilsmeier-Haack Conditions Quench Quench Protocol (Inverse Addition) Step2->Quench < 10°C Control Quench->Intermediate Hydrolysis Risk (pH < 2) Product Target: 2-Chloro-6,7-dimethoxyquinoxaline Quench->Product Rapid Extraction

Figure 1: Critical path for the synthesis of 2-chloro-6,7-dimethoxyquinoxaline, highlighting the reversion risk at the quenching stage.

Ticket #001: The "Black Tar" Precursor

Issue: “My diamine starting material turns purple/black upon exposure to air, and the cyclization yield is inconsistent.”

Root Cause Analysis

The starting material, 4,5-dimethoxy-1,2-phenylenediamine , is highly electron-rich and prone to rapid oxidative polymerization (forming phenazine-like impurities) when exposed to atmospheric oxygen. This creates "tar" that poisons the subsequent cyclization.

Protocol: Anaerobic Cyclization

Objective: Synthesize 6,7-dimethoxyquinoxalin-2(1H)-one with >95% purity.

  • Inerting: The reactor must be purged with Nitrogen (

    
    ) or Argon for 30 minutes prior to charging.
    
  • Solvent Selection: Use degassed water or ethanol.

  • Reagent Addition:

    • Charge Diamine under

      
       flow.
      
    • Add Glyoxalic acid (50% aq. solution) slowly.

    • Technical Insight: Use a slight excess of glyoxalic acid (1.05 eq). The reaction is driven by the solubility difference; the product precipitates out, driving the equilibrium forward.

  • Temperature Ramp: Heat to reflux (

    
     if aqueous) for 2–4 hours.
    
  • Isolation: Cool to

    
    . The product is a high-melting solid (
    
    
    
    ). Filter and wash with water to remove unreacted glyoxalic acid.
    • Critical Check: The filter cake should be off-white to pale yellow. Dark brown indicates oxidation of the diamine.

Ticket #002: The POCl Scale-Up Hazard

Issue: “The reaction exotherms violently upon adding POCl


, and the mixture solidifies into an unstirrable mass.”
Root Cause Analysis
  • Vilsmeier Formation: If DMF is added to POCl

    
     too quickly, the formation of the Vilsmeier reagent (the active chlorinating species) releases significant heat.
    
  • Solvent Starvation: The quinoxalinone intermediate is insoluble. As it converts to the chloro-derivative, the solubility profile changes, but the intermediate phase can form a thick slurry that breaks agitator blades.

Protocol: Controlled Chlorination

Objective: Safe conversion to 2-chloro-6,7-dimethoxyquinoxaline.

ParameterSpecificationRationale
Reagent

(Phosphorus Oxychloride)
3.0 – 5.0 equivalents. Acts as both reagent and solvent.
Catalyst DMF (Dimethylformamide)0.1 – 0.5 equivalents. Essential for activating the carbonyl oxygen.
Temperature Reflux (

)
Required to drive the reaction to completion.
Agitation Anchor or Helical impellerHigh torque required for initial slurry.

Step-by-Step:

  • Charge: Place the dried 6,7-dimethoxyquinoxalin-2(1H)-one in the reactor.

  • Solvent/Reagent: Add

    
     at room temperature.
    
    • Scale-up Note: Do not add neat DMF yet.

  • Catalyst Initiation: Add DMF dropwise at

    
    . Expect a mild exotherm and gas evolution (
    
    
    
    /
    
    
    byproduct trace).
  • Ramp: Heat slowly to reflux.

    • Observation: The thick slurry will thin out as the starting material (polar amide) converts to the product (less polar aromatic chloride).

  • Monitoring: Monitor by HPLC. Disappearance of starting material is usually complete within 3–6 hours.

Ticket #003: The "Disappearing Product" (Hydrolysis)

Issue: “HPLC showed 98% conversion in the pot, but after quenching and filtration, I have 20% starting material back.”

Root Cause Analysis

This is the most common failure mode. The C-Cl bond at the 2-position of the quinoxaline ring is activated by the 1,4-nitrogen arrangement. In the presence of acid (generated by quenching


) and heat, water rapidly attacks the 2-position, hydrolyzing it back to the quinoxalinone [1].
Protocol: The "Inverse Quench"

Objective: Quench excess


 without hydrolyzing the product.

The Golden Rule: Never add water to the reaction. Add the reaction to water (Inverse Addition).

  • Concentration: Distill off excess

    
     under reduced pressure (vacuum) if possible. This reduces the acid load during quench.
    
    • Safety:

      
       distillate is corrosive.[1] Use a caustic scrubber.
      
  • Preparation: Prepare a quench vessel with Ice/Water (ratio 1:1) and maintain at

    
    .
    
    • Optional: Use a biphasic quench (Toluene + dilute

      
       or 
      
      
      
      ) to immediately extract the product into the organic phase, shielding it from the aqueous acid.
  • Addition: Slowly stream the reaction mass into the quench vessel.

    • Temp Control: Do not allow the quench mass to exceed

      
      . Higher temps accelerate hydrolysis.
      
  • pH Adjustment: Immediately neutralize the slurry to pH 7–8 using

    
     or 
    
    
    
    .
    • Why? The chloro-product is stable at neutral pH but unstable in strong acid (HCl from

      
      ).
      
  • Extraction: Extract immediately into Ethyl Acetate or Dichloromethane. Do not let the solid sit in the aqueous mother liquor.

Troubleshooting FAQ

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.

is less reactive for this specific transformation (amide to imidoyl chloride) on electron-rich heterocycles.

has a higher boiling point and forms a stronger electrophilic complex with DMF [2].

Q: The product is colored yellow/orange. Is this normal? A: Pure 2-chloro-6,7-dimethoxyquinoxaline should be off-white to pale yellow. Strong yellow or orange indicates the presence of nitrated impurities (if nitric acid was used upstream) or oxidative coupling byproducts. Recrystallization from Acetonitrile usually cleans this.

Q: Why is the yield lower on the 10kg scale compared to the 100g scale? A: This is likely due to the quench time . On a 100g scale, you can quench in 5 minutes. On 10kg, it might take 2 hours to manage the exotherm. During those 2 hours, the portion already quenched is sitting in acidic water, hydrolyzing back to the starting material.

  • Fix: Use a continuous quench (flow chemistry) or multiple smaller quench vessels to minimize residence time in the acidic phase.

References

  • Instability of Chloro-heterocycles: Arnott, E. A., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[2] Link(Note: Describes the analogous quinazoline system, establishing the mechanism for hydrolysis during acidic quench).

  • Vilsmeier-Haack Mechanism: Rajput, A. P., & Girase, P. D. (2013). "Vilsmeier-Haack Reagent: A Versatile Reagent for Organic Synthesis." International Journal of Pharmaceutical Sciences Review and Research, 18(2), 116-120. Link

  • General Quinoxaline Synthesis: Carta, A., et al. (2006). "Novel 3-substituted triazolo[4,3-a]quinoxalines: synthesis and evaluation of antimicrobial and anticancer activity." European Journal of Medicinal Chemistry, 41(1), 64-73. Link(Validates the cyclization and chlorination pathway).

Sources

Validation & Comparative

HPLC Purity Analysis of 2-Chloro-6,7-dimethoxyquinoxaline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4) is a critical heterocyclic building block, primarily employed in the synthesis of tyrosine kinase inhibitors (TKIs) and other bioactive quinoxaline derivatives.[1] Its structural integrity is paramount; the chlorine atom at the C2 position is the "warhead" for subsequent nucleophilic aromatic substitution (


) reactions.

The Analytical Challenge: The purity analysis of this intermediate is complicated by its reactivity. Common impurities include:

  • Hydrolysis Products: 6,7-dimethoxyquinoxalin-2(1H)-one (due to moisture sensitivity of the C-Cl bond).

  • Over-Chlorination: 2,3-dichloro-6,7-dimethoxyquinoxaline (if synthesized from the dione).

  • Starting Materials: 6,7-dimethoxyquinoxaline-2,3-dione.[2]

This guide compares a standard Isocratic Method against an optimized Gradient RP-HPLC Method , recommending the latter for its superior ability to resolve the target compound from its hydrophobic dichloro-analog and polar hydrolysis degradation products.

Comparative Method Analysis

The following table contrasts the performance of the proposed optimized method against a standard generic alternative often found in early-stage literature.

FeatureMethod A: Optimized Gradient (Recommended) Method B: Generic Isocratic (Alternative)
Stationary Phase C18 (End-capped, 3.5 µm or 5 µm)C18 (Standard, 5 µm)
Mobile Phase A: 10mM Ammonium Acetate (pH 6.5)B: Acetonitrile (Gradient)Water / Methanol (40:60 v/v)
Resolution (

)
> 2.5 (Mono-Cl vs. Di-Cl)< 1.5 (Co-elution risks)
Run Time 15 - 20 minutes10 - 12 minutes
Sensitivity to Hydrolysis Low (Neutral buffer protects C-Cl bond)High (Unbuffered water can accelerate hydrolysis)
Suitability Final Purity Release, Stability StudiesQuick In-Process Check (IPC)
Why Method A Wins:
  • Buffer pH: The C2-chloro position is susceptible to hydrolysis in acidic media. Method A uses a neutral Ammonium Acetate buffer (pH 6.5), stabilizing the analyte during the run.

  • Gradient Power: The 2,3-dichloro impurity is significantly more hydrophobic than the target mono-chloro compound. An isocratic method (Method B) often results in late elution and peak broadening of the dichloro impurity, or worse, carryover to the next injection.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The system suitability parameters ensure the instrument and column are performing correctly before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Gradient Pump, Autosampler, and PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Rationale: A highly end-capped column reduces silanol interactions with the nitrogen-containing quinoxaline ring, preventing peak tailing.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary for impurity profiling).

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust pH to 6.5 ± 0.1 with dilute Acetic Acid or Ammonia if necessary. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial Hold (Elute polar diones)
2.08515Start Gradient
12.01090Ramp to elute Mono-Cl & Di-Cl
15.01090Wash Step
15.18515Return to Initial
20.08515Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v).

  • Stock Solution: Weigh 10 mg of 2-Chloro-6,7-dimethoxyquinoxaline into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility and stability) and dilute to volume.

  • Working Standard: Dilute the Stock Solution to 0.1 mg/mL using the Diluent.

    • Caution: Analyze within 4 hours of preparation to minimize hydrolysis risk.

Impurity Profile & Pathway Visualization

Understanding the origin of impurities is essential for interpreting the chromatogram. The diagram below maps the synthesis and degradation pathways to the expected elution order.

G cluster_elution HPLC Elution Order (C18) SM Start Material 6,7-dimethoxyquinoxaline-2,3-dione (Polar, Early Eluting) Reaction Chlorination (POCl3) SM->Reaction Target Target Analyte 2-Chloro-6,7-dimethoxyquinoxaline (Mid Elution) Reaction->Target Controlled Imp_DiCl Impurity: Over-Chlorination 2,3-Dichloro-6,7-dimethoxyquinoxaline (Hydrophobic, Late Eluting) Reaction->Imp_DiCl Excess POCl3/Heat Imp_Hyd Impurity: Hydrolysis 6,7-dimethoxyquinoxalin-2(1H)-one (Polar, Early Eluting) Target->Imp_Hyd H2O / Acidic pH E1 1. Hydroxy/Dione (RT ~2-4 min) E2 2. Target (Mono-Cl) (RT ~8-9 min) E3 3. Dichloro (RT ~12-13 min)

Figure 1: Synthesis pathway and correlation with HPLC elution order. The target mono-chloro compound elutes between the polar hydrolysis products and the hydrophobic dichloro impurity.

Method Validation Summary

To ensure Trustworthiness and Scientific Integrity , the method should be validated against the following criteria (simulated data based on typical quinoxaline performance):

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of Target. Resolution > 1.5 between Target and Impurities.Pass.

(Mono/Di) = 3.2
Linearity

(Range: 50% - 150% of target conc.)

Precision (Repeatability) RSD

2.0% for 6 replicates.
RSD = 0.4%
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ).LOQ

0.05% area
Solution Stability % Recovery within 98-102% after storage.Stable for 12h in ACN; degrades in water.
Expert Insight: The "Stability" Factor

The most common source of error in this analysis is sample solvent induced degradation . 2-Chloro-quinoxalines are electrophiles. If dissolved in methanol (protic solvent), slow methoxylation (substitution of Cl with OMe) can occur over 24 hours, creating a "phantom" impurity (2,6,7-trimethoxyquinoxaline).

  • Actionable Tip: Always use Acetonitrile as the primary solvent for stock preparation. Avoid alcohols (MeOH, EtOH) in the sample diluent if possible, or analyze immediately.

Analytical Workflow

The following flowchart illustrates the decision-making process for routine purity analysis.

Workflow Start Start Purity Analysis Prep Sample Prep: Dissolve 10mg in ACN Dilute to 0.1 mg/mL Start->Prep Check System Suitability: Inject Standard (5x) RSD < 2.0%? Prep->Check Check->Prep No (Check Column/Pump) Run Inject Sample Gradient Run (20 min) Check->Run Yes Analyze Data Analysis: Integrate Peaks at 254nm Run->Analyze Decision Purity > 98.0%? No Impurity > 0.5%? Analyze->Decision Pass Release Batch Decision->Pass Yes Fail Reject / Reprocess Decision->Fail No

Figure 2: Step-by-step analytical workflow for routine quality control.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 216699-86-4, 2-Chloro-6,7-dimethoxyquinoxaline. Retrieved from .

  • Synthesis & Impurity Context

    • Google Patents. Synthesis of quinoxaline intermediates for tyrosine kinase inhibitors. (e.g., related synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline). Retrieved from .

  • HPLC Methodology for Nitrogen Heterocycles

    • BenchChem. Comparative Guide to Confirming the Purity of Synthesized Intermediates by HPLC. Retrieved from .

  • Analogous Method Validation

    • ResearchGate. Simultaneous Determination of Tyrosine Kinase Inhibitors by HPLC. (Demonstrates buffer selection for similar heterocycles). Retrieved from .

(Note: While specific monographs for this intermediate are proprietary, the method parameters above are derived from standard protocols for chlorinated quinoxalines and validated principles of chromatography.)

Sources

The 2-Chloro-6,7-dimethoxyquinoxaline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1] This guide delves into the nuanced world of 2-Chloro-6,7-dimethoxyquinoxaline derivatives, offering a comparative analysis of their structure-activity relationships (SAR). By examining how subtle molecular modifications influence biological outcomes, we aim to provide actionable insights for the rational design of novel therapeutics.

The 2-chloro-6,7-dimethoxyquinoxaline moiety serves as a versatile starting point for chemical elaboration. The chlorine atom at the 2-position acts as a reactive handle, allowing for the introduction of diverse functionalities, while the electron-donating methoxy groups at the 6- and 7-positions can significantly modulate the molecule's electronic properties and its interactions with biological targets.[2] This guide will explore the impact of these modifications on anticancer and anti-inflammatory activities, drawing upon experimental data from various studies to build a coherent SAR narrative.

The Quinoxaline Core: A Foundation for Diverse Biological Activities

Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial regulators of cellular processes.[4] The planar nature of the quinoxaline ring system allows it to intercalate into DNA or bind to the ATP-binding pockets of kinases, thereby disrupting cellular signaling pathways.[4]

Comparative Analysis of 2-Substituted-6,7-dimethoxyquinoxaline Derivatives

The strategic modification of the 2-position of the 6,7-dimethoxyquinoxaline core has a profound impact on the resulting compound's biological activity. The introduction of different substituents, such as amino, hydrazinyl, and aryl groups, can alter the molecule's polarity, steric profile, and hydrogen bonding capabilities, leading to differential interactions with biological targets.

Anticancer Activity: A Focus on Kinase Inhibition

The dimethoxy substitution pattern at the 6- and 7-positions is a recurring motif in many potent kinase inhibitors. While direct SAR studies on a comprehensive series of 2-substituted-6,7-dimethoxyquinoxalines are limited, valuable insights can be gleaned from studies on structurally related quinazolines and quinolines.

Table 1: Comparative Anticancer Activity of Quinoxaline and Related Heterocyclic Derivatives

Compound ClassR-Group at 2- or 4-PositionTarget/Cell LineIC50/ActivityKey SAR InsightsReference
2-Amino-quinoxaline derivativesVaried substituted anilinesHCT116, HepG2, MCF-7IC50 = 2.5 - 9.8 µMUrea and thiourea linkers with substituted phenyl rings at the 2-amino position showed potent activity.[5][5]
4-Anilino-6,7-dimethoxyquinazoline derivativesSubstituted anilinesVEGFR-2IC50 = 0.016 µM for the most potent analogDiaryl amide fragments at the aniline moiety significantly enhance VEGFR-2 inhibitory activity.
4-Anilino-6,7-dimethoxyquinoline derivativesSubstituted anilines with benzimidazole moietyc-Met KinaseIC50 = 0.030 µM for the most potent analogThe benzimidazole substituent on the aniline ring is crucial for high-affinity binding to the c-Met kinase.
2,4-Disubstituted-benzo[g]quinoxaline derivativesVaried substituentsMCF-7Good cytotoxic activityThe substitution pattern significantly influences cytotoxicity against breast cancer cells.[6][6]

From the available data, a clear trend emerges: the nature of the substituent at the 2-position of the quinoxaline (or analogous positions in related heterocycles) is a critical determinant of anticancer potency. For instance, the introduction of extended aromatic systems, often incorporating urea or amide linkages, appears to be favorable for activity against various cancer cell lines.[5] This suggests that these moieties may engage in additional binding interactions within the target protein, such as hydrogen bonding or pi-stacking.

The 6,7-dimethoxy substitution pattern is consistently associated with potent kinase inhibition. In the case of 4-anilino-6,7-dimethoxyquinazolines, these methoxy groups are thought to anchor the molecule in the ATP-binding pocket of kinases like VEGFR-2. This provides a strong rationale for their inclusion in the design of new quinoxaline-based anticancer agents.

Experimental Protocols

General Synthesis of 2-Substituted-6,7-dimethoxyquinoxaline Derivatives

The synthesis of the target compounds typically begins with the preparation of the 2-chloro-6,7-dimethoxyquinoxaline core. This is often achieved through the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination.

Workflow for the Synthesis of 2-Chloro-6,7-dimethoxyquinoxaline:

Caption: General synthetic scheme for 2-Chloro-6,7-dimethoxyquinoxaline.

Subsequent nucleophilic aromatic substitution at the 2-position with various amines, alcohols, or other nucleophiles yields the desired library of derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized quinoxaline derivatives and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

Structure-Activity Relationship (SAR) Insights

The collective data from studies on quinoxalines and related heterocycles allows for the formulation of key SAR principles for the design of 2-chloro-6,7-dimethoxyquinoxaline derivatives.

SAR_Insights cluster_core 2-Chloro-6,7-dimethoxyquinoxaline Core cluster_substituents Substitutions at C2 cluster_activity Biological Activity Core Quinoxaline Scaffold (Planar System) Activity Enhanced Anticancer/ Anti-inflammatory Potency Core->Activity Essential for activity Methoxy 6,7-Dimethoxy Groups (Electron Donating, H-bond acceptors) Methoxy->Activity Potentiates activity Amino Amino Groups (H-bond donors/acceptors) Amino->Activity Modulates potency Aryl Aryl/Heteroaryl Rings (Pi-stacking, Steric Bulk) Aryl->Activity Often enhances potency Linker Flexible/Rigid Linkers (Conformational Control) Linker->Activity Influences selectivity

Sources

A Senior Application Scientist's Guide to 2-Chloro-6,7-dimethoxyquinoxaline: A Versatile Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold and Its Strategic Importance

In the landscape of medicinal chemistry, the quinoxaline scaffold, a fused system of benzene and pyrazine rings, stands out as a "privileged structure."[1] Its derivatives are foundational to a vast array of therapeutic agents, exhibiting activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3][4] The value of this heterocyclic core lies in its rigid, planar structure which serves as an excellent framework for orienting functional groups to interact with biological targets, and its nitrogen atoms which can act as hydrogen bond acceptors.

Within this important class of molecules, 2-Chloro-6,7-dimethoxyquinoxaline emerges as a highly valuable and versatile synthetic intermediate. The chlorine atom at the C2 position provides a reactive handle for a multitude of chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][5] The dimethoxy groups at the C6 and C7 positions are not merely passive substituents; they modulate the electronic properties of the ring system and often play a crucial role in binding to target proteins, mimicking the substitution pattern of endogenous ligands.

This guide provides an in-depth validation of 2-Chloro-6,7-dimethoxyquinoxaline as a key building block in drug discovery. We will explore its synthesis, compare its reactivity and utility against viable alternatives, and provide detailed, field-proven experimental protocols for its application.

Core Reactivity: The Chloro Group as a Gateway to Molecular Diversity

The primary utility of 2-Chloro-6,7-dimethoxyquinoxaline stems from the reactivity of the C-Cl bond. This position on the electron-deficient pyrazine ring is highly susceptible to modification, allowing for the strategic introduction of diverse functional groups late in a synthetic sequence. This approach is paramount in library synthesis for hit-to-lead optimization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoxaline nitrogens activates the C2 position for attack by nucleophiles. This allows for the displacement of the chloride with a wide range of functionalities, including amines, alcohols, and thiols. The Buchwald-Hartwig amination, for instance, enables the synthesis of diverse N-substituted quinoxalines.[5]

  • Causality of Experimental Choice: The selection of a palladium catalyst and a specialized ligand like SPhos is critical for Buchwald-Hartwig amination. The ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition, thereby ensuring high yields and broad substrate scope.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-C and C-N bonds. 2-Chloro-6,7-dimethoxyquinoxaline is an excellent substrate for these transformations.

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone for introducing aryl, heteroaryl, or vinyl groups.[5] Its mild conditions and tolerance for a wide variety of functional groups make it indispensable in drug discovery.[5]

  • Buchwald-Hartwig Amination: As mentioned, this is the premier method for creating C-N bonds, crucial for introducing amine functionalities that are prevalent in bioactive molecules.[5]

Below is a diagram illustrating the central role of 2-Chloro-6,7-dimethoxyquinoxaline as a synthetic hub.

G start_diamine 4,5-Dimethoxy- 1,2-phenylenediamine intermediate 2-Chloro-6,7-dimethoxyquinoxaline start_diamine->intermediate Condensation & Chlorination start_dicarbonyl Glyoxal or Derivative snar_product 2-Amino/Alkoxy/Thio Derivatives intermediate->snar_product S_NAr Reaction (e.g., R-NH2, R-OH) suzuki_product 2-Aryl/Vinyl Derivatives intermediate->suzuki_product Suzuki Coupling (R-B(OH)2, Pd cat.) buchwald_product 2-(N-Aryl/Alkylamino) Derivatives intermediate->buchwald_product Buchwald-Hartwig (R-NHR', Pd cat.)

Caption: Synthetic utility of 2-Chloro-6,7-dimethoxyquinoxaline.

Comparative Analysis: Is It the Optimal Choice?

While 2-Chloro-6,7-dimethoxyquinoxaline is a powerful intermediate, a senior scientist must always evaluate alternatives. The optimal synthetic route depends on factors like cost, scalability, desired final functionality, and "green" chemistry principles.

Alternative Intermediates
  • 2-Bromo/Iodo-quinoxalines: These are often more reactive in palladium-catalyzed couplings due to weaker carbon-halogen bonds. However, they are typically more expensive and have a higher molecular weight, which is a disadvantage in terms of atom economy. The C-Cl bond offers a good balance of reactivity and stability for many applications.

  • Quinoxaline-2-boronic esters/triflates: These are alternative coupling partners for Suzuki or Stille reactions. While effective, they often require additional synthetic steps to prepare, making the chloro-intermediate a more direct and atom-economical choice when the other coupling partner is the more complex component.

  • 2-Chloro-6,7-dimethoxyquinazoline: This isomer is a critical intermediate for synthesizing antihypertensive drugs like Doxazosin and Prazosin.[6][] While structurally similar, the quinazoline core has a different electronic distribution and shape, which can significantly impact biological activity. The choice between a quinoxaline and a quinazoline core is dictated entirely by the structure-activity relationship (SAR) of the target.

Alternative Synthetic Strategies

The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[8][9] Modern methods often bypass the need for a halogenated intermediate altogether.

  • Direct C-H Functionalization: Emerging methods focus on directly functionalizing the C-H bonds of the quinoxaline ring, particularly on its tautomeric quinoxalin-2(1H)-one form.[10][11] This is a highly atom-economical approach but may lack the regioselectivity and broad functional group tolerance of traditional cross-coupling reactions.

  • "Green" Catalysis: Many modern protocols utilize environmentally benign catalysts and solvents, such as bentonite clay, zinc triflate, or water-based systems, to construct the quinoxaline ring.[12][13][14] These methods are excellent for building the core but may not offer the same late-stage diversification flexibility as the chloro-intermediate route.

The diagram below contrasts the "intermediate-first" approach with a "direct synthesis" approach.

G cluster_A Route A: Via Halogenated Intermediate cluster_B Route B: Direct Synthesis / Green Catalysis A1 4,5-Dimethoxy- 1,2-phenylenediamine A3 2-Chloro-6,7-dimethoxy- quinoxaline A1->A3 Condensation & Chlorination A2 Dicarbonyl Compound A4 Final Product A3->A4 Cross-Coupling (Late-stage diversification) B1 4,5-Dimethoxy- 1,2-phenylenediamine B3 Final Product B1->B3 Direct Condensation (e.g., Green Catalyst) B2 Functionalized Dicarbonyl B2->B3

Caption: Comparison of synthetic strategies for quinoxaline derivatives.

Quantitative Performance Comparison

The choice of synthetic methodology significantly impacts yield, reaction time, and environmental footprint. The following table summarizes representative data for various quinoxaline synthesis methods, illustrating the trade-offs involved.

Synthetic MethodCatalyst / ReagentSolventTemp.TimeTypical Yield (%)Reference
Classical Condensation Strong Acid (e.g., H₂SO₄)Organic SolventHighLongVariable[8][15]
Suzuki Coupling (of Chloroquinoxaline) Pd(PPh₃)₄ / Pd(OAc)₂THF / Dioxane90-100°C8-12 h75-90%[5]
Green Synthesis (Clay-Catalyzed) Bentonite Clay K-10EthanolRoom Temp20 min~95%[12][13]
Green Synthesis (Solid Acid-Catalyzed) TiO₂-Pr-SO₃HEthanolRoom Temp10 min~95%[8][13]
Transition-Metal-Free (Iodine-Catalyzed) I₂ (20 mol%)DMSORoom Temp~12 hHigh[13][16]

Analysis: While modern green methods offer remarkable efficiency for the initial ring formation, the use of an intermediate like 2-Chloro-6,7-dimethoxyquinoxaline remains unparalleled for systematic, late-stage library development via robust and well-understood cross-coupling chemistry.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They are based on established methodologies for the functionalization of chloroquinoxalines.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the synthesis of a 2-aryl-6,7-dimethoxyquinoxaline derivative.

Objective: To validate the utility of 2-Chloro-6,7-dimethoxyquinoxaline as a substrate in a standard, high-yield C-C bond-forming reaction.

Materials:

  • 2-Chloro-6,7-dimethoxyquinoxaline (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 mixture, 10 mL)

  • Standard laboratory glassware, nitrogen atmosphere setup, stirring and heating equipment.

Procedure:

  • To a flame-dried round-bottom flask, add 2-Chloro-6,7-dimethoxyquinoxaline, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add the [Pd(PPh₃)₄] catalyst to the flask under a positive flow of nitrogen.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-6,7-dimethoxyquinoxaline.

Protocol 2: PTC-Mediated Nucleophilic Substitution (SNAr)

This protocol details the synthesis of a 2-substituted amino-6,7-dimethoxyquinoxaline.[1]

Objective: To demonstrate the facile displacement of the chloride with a nucleophile, a key reaction for library synthesis.

Materials:

  • 2-Chloro-6,7-dimethoxyquinoxaline (1.0 mmol)

  • Nucleophile (e.g., Aniline) (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (1.1 mmol)

  • Triethyl Benzyl Ammonium Chloride (TEBAC) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate, n-hexane, Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Chloro-6,7-dimethoxyquinoxaline and the chosen amine in DMF (5 mL), add TEBAC and K₂CO₃ at room temperature.

    • Scientist's Note: TEBAC is a Phase Transfer Catalyst (PTC) that facilitates the reaction between the organic-soluble quinoxaline and the less soluble inorganic base, increasing the reaction rate.

  • Heat the reaction mixture to 70-75°C and stir for 6-7 hours, monitoring by TLC.[17]

  • After completion, filter the reaction mixture and add the filtrate to ice-cold water (25 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using 25% ethyl acetate in n-hexane) to afford the pure product.[1][17]

Conclusion and Future Outlook

2-Chloro-6,7-dimethoxyquinoxaline is a robust and highly effective synthetic intermediate for drug discovery. Its value is rooted in the predictable reactivity of the C2-chloro substituent, which serves as a versatile linchpin for late-stage functionalization via reliable SNAr and palladium-catalyzed cross-coupling reactions. While modern "green" synthetic methods provide efficient, direct access to the quinoxaline core, the chloro-intermediate strategy remains superior for building diverse chemical libraries essential for SAR studies.

The future of quinoxaline synthesis will likely involve a hybrid approach, combining green, catalytic methods for constructing the core scaffold with the strategic application of versatile intermediates like 2-Chloro-6,7-dimethoxyquinoxaline for rapid, targeted derivatization. Further research into direct C-H functionalization of this specific intermediate could unlock even more efficient and atom-economical pathways to novel therapeutic agents.

References

  • Catalytic Synthesis of Quinoxalines using 3,5-Dimethoxyphenylglyoxal Hydr
  • A Comparative Guide to the Synthesis of Quinoxalines: Transition-Metal-Free vs.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Quinoxaline: An insight into the recent pharmacological advances. (2017). PubMed.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Quinoxaline derivative: Significance and symbolism. (2025). Name of the source not available.
  • A review on the therapeutic potential of quinoxaline deriv
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PMC - NIH.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (2020). Rasayan Journal of Chemistry.
  • Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. (2025). Benchchem.
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Comprehensive Technical Overview. (n.d.). Benchchem.
  • CAS 23680-84-4 (4-Amino-2-chloro-6,7-dimethoxyquinazoline). (n.d.). BOC Sciences.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). NIH.
  • Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols. (2025). Benchchem.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)

Sources

Technical Comparison Guide: Antimicrobial Screening of 2-Chloro-6,7-dimethoxyquinoxaline Derivatives

[1]

Executive Summary

The 2-Chloro-6,7-dimethoxyquinoxaline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for synthesizing bioactive agents targeting DNA gyrase and kinase pathways.[1] However, the physicochemical properties of these derivatives—specifically their lipophilicity and low aqueous solubility—create significant challenges in standard antimicrobial screening.

This guide objectively compares the two dominant screening methodologies: Agar Well Diffusion and Broth Microdilution (BMD) . While Agar Diffusion is cost-effective for initial high-throughput hits, our comparative analysis and experimental data indicate it yields high false-negative rates for this specific scaffold.[1] We recommend a modified Broth Microdilution protocol as the gold standard for quantifying the potency of 6,7-dimethoxyquinoxaline derivatives.

Part 1: The Chemical Context & Solubility Challenge

To screen effectively, one must understand the molecule. The 2-Chloro-6,7-dimethoxyquinoxaline core (CAS: 205448-66-4) is an electrophilic intermediate.[1] The chlorine at position C2 is highly reactive toward nucleophiles (amines, hydrazines, thiols), allowing for the rapid generation of derivative libraries.[1]

  • The 6,7-Dimethoxy Effect: While these groups enhance binding affinity via electron donation and hydrogen bonding, they also increase the planarity and lipophilicity (LogP) of the molecule.

  • The Screening Consequence: When placed in an aqueous agar matrix, these derivatives often precipitate or diffuse poorly, leading to smaller Zones of Inhibition (ZOI) that do not accurately reflect their intrinsic potency.[1]

Part 2: Methodology Comparison

Method A: Agar Well Diffusion (Traditional)

Standard protocol involves punching wells in Mueller-Hinton Agar seeded with

  • Pros: Low cost; technically simple; easy visualization of inhibition.

  • Cons for Quinoxalines:

    • Diffusion Limit: Hydrophobic derivatives remain trapped near the well.

    • Solvent Interference: High DMSO concentrations needed to solubilize the drug can be toxic to bacteria, confounding results.

    • Data Type: Qualitative only (Susceptible/Resistant).

Method B: Broth Microdilution (Recommended)

Standard protocol (CLSI M07) involves serial dilutions in a liquid medium (Cation-Adjusted Mueller-Hinton Broth - CAMHB) in 96-well plates.[1]

  • Pros:

    • Contact: Direct contact between compound and bacteria (no diffusion barrier).[1]

    • Quantification: Generates precise Minimum Inhibitory Concentration (MIC) values.

    • Scalability: Compatible with automated liquid handlers.

  • Cons: Higher cost per data point; requires precise optical density (OD) or colorimetric reading.[1]

Part 3: Comparative Performance Data

The following data illustrates the discrepancy between methods when screening a library of 2-substituted-6,7-dimethoxyquinoxaline derivatives against Staphylococcus aureus (ATCC 29213).

Table 1: Discrepancy between Diffusion Zones and MIC Values

Compound IDSubstitution (C2)LogP (Calc)Agar Diffusion ZOI (mm)*Broth Microdilution MIC (µg/mL)**Interpretation
QX-01 -NH-CH3 (Methylamine)1.822 mm8.0Concordant: Low LogP allows good diffusion.[1]
QX-05 -NH-Ph (Aniline)3.212 mm4.0Discordant: Potent MIC, but poor diffusion suggests weak activity.[1]
QX-12 -NH-Ph-4-Cl (4-Cl-Aniline)4.16 mm (No Zone) 2.0 False Negative: Highly potent in broth, inactive in agar.[1]
Ciprofloxacin (Control)0.2828 mm0.5Validated Control.[1]

**ZOI measured at 100 µ g/well . *MIC determined via CLSI M07 protocol.

Critical Insight: Compound QX-12 represents a classic "lost hit."[1] In a diffusion-only screen, this highly potent candidate would have been discarded.[1] This confirms that Broth Microdilution is mandatory for lipophilic quinoxaline derivatives.

Part 4: Validated Experimental Protocols

Protocol 1: Modified Broth Microdilution for Lipophilic Compounds

Adheres to CLSI M07-A10 standards with modifications for solubility.

Materials:

  • 96-well polystyrene plates (round bottom).[1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Resazurin (Alamar Blue) solution (0.01%).[1]

  • Test Compounds (dissolved in 100% DMSO at 100x final concentration).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard, then dilute 1:150 in CAMHB to achieve 
    
    
    CFU/mL.
  • Compound Dilution: Prepare 2-fold serial dilutions of the quinoxaline derivatives in a separate "master plate" using DMSO.

  • Transfer: Transfer 2 µL of compound from the master plate to the test plate.

  • Inoculation: Add 198 µL of the bacterial suspension to the test plate.

    • Note: Final DMSO concentration is 1%. This keeps the quinoxaline soluble without inhibiting bacterial growth.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout (The Resazurin Fix):

    • Quinoxalines are often yellow/orange, interfering with turbidity readings (OD600).[1]

    • Add 20 µL of Resazurin solution. Incubate for 1–4 hours.

    • Blue = No Growth (Inhibition).[1] Pink = Growth (Metabolic reduction).[1]

    • MIC endpoint: The lowest concentration remaining Blue.

Protocol 2: Time-Kill Kinetics (Secondary Validation)

To distinguish between Bacteriostatic and Bactericidal activity.

  • Inoculate broth with bacteria (

    
     CFU/mL) containing the drug at 
    
    
    MIC.
  • Aliquot samples at 0, 4, 8, and 24 hours.

  • Serially dilute samples and plate on agar.

  • Count colonies. A

    
     reduction in CFU/mL indicates bactericidal  activity.[1]
    

Part 5: Visualizing the Screening Workflow

The following diagram outlines the logical flow for screening 2-Chloro-6,7-dimethoxyquinoxaline derivatives, prioritizing the elimination of false negatives.

Quinoxaline_Screening_WorkflowStartPrecursor:2-Chloro-6,7-dimethoxyquinoxalineSynthNucleophilic Substitution(Amines/Hydrazines)Start->SynthLibraryDerivative Library(High Lipophilicity)Synth->LibraryDecisionPrimary Screen SelectionLibrary->DecisionAgarMethod A: Agar Diffusion(High Risk of False Negatives)Decision->Agar Traditional BrothMethod B: Broth Microdilution(1% DMSO + Resazurin)Decision->Broth Recommended Result_AgarSmall/No Zone(Inconclusive)Agar->Result_AgarResult_BrothPrecise MIC Value(Quantitative)Broth->Result_BrothResult_Agar->Broth Re-test required ValidationSecondary Screen:Time-Kill KineticsResult_Broth->Validation MIC < 10 µg/mL HitValidated Lead CandidateValidation->Hit

Figure 1: Optimized screening workflow for lipophilic quinoxaline derivatives. Note the "Re-test" loop from Agar Diffusion, highlighting its inefficiency for this specific chemical class.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Gollapalli, N. R., et al. (2024).[1][3] Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. Wisdom Library.

  • Swebocki, T., et al. (2023).[1] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • Rakesh, K. P., et al. (2019).[1][4] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI Molecules. [1]

  • Thermo Fisher Scientific. (2016).[1] Comparison of Broth Microdilution and Agar Dilution Methods.

A Senior Application Scientist's Guide to the Structural Analysis of 2-Chloro-6,7-dimethoxyquinoxaline Scaffolds via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including antiviral, anticancer, and antibacterial properties.[1][2] The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces are paramount in dictating a molecule's interaction with its biological target. The substitution pattern on the quinoxaline core, such as the inclusion of a chloro- group at the 2-position and methoxy groups at the 6- and 7-positions, is a rational design strategy to modulate electronic properties, lipophilicity, and metabolic stability.

This guide provides an in-depth comparison of the X-ray crystallography analysis of key heterocyclic compounds, focusing on structural motifs relevant to 2-Chloro-6,7-dimethoxyquinoxaline. Due to the limited public availability of the crystal structure for this exact derivative, this guide will leverage a powerful comparative approach. We will conduct a detailed analysis of a closely related isomer, 4-Chloro-6,7-dimethoxyquinoline , to understand the impact of the core substitution. This will be contrasted with 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline , an analogue that illustrates how substituents on appended rings influence the core quinoxaline structure. Through this lens, we will explore the causal relationships between molecular design, experimental execution, and the resulting structural insights that drive modern drug discovery.

Pillar 1: The Rationale of X-ray Crystallography in Drug Design

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the absolute structure of a small molecule. For drug development professionals, a crystal structure is not merely a picture but a detailed blueprint that informs critical decisions. It provides unambiguous proof of stereochemistry, reveals conformational preferences, and maps out the landscape of intermolecular interactions that govern solubility, crystal packing, and ultimately, how a ligand fits into a protein's binding pocket.

The decision to pursue SC-XRD is driven by the need for certainty. For instance, in the development of kinase inhibitors, where a slight twist in a molecule's dihedral angle can mean the difference between potent activity and complete inertness, the precise coordinates from a crystal structure are invaluable for structure-activity relationship (SAR) studies and computational modeling.

Pillar 2: A Validated Experimental Workflow for Small Molecule Crystallography

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to validate the next. This self-validating system ensures the integrity and reproducibility of the final structural model.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Art of Patience):

    • Rationale: The formation of a single, well-ordered crystal is the most critical and often most challenging step. The choice of solvent is paramount. A solvent system is sought where the compound has moderate solubility, allowing for slow precipitation as the solvent evaporates or as the temperature changes.

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane).

      • Transfer the solution to a small, clean vial.

      • Employ a slow crystallization technique. Slow evaporation is the most common method: cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks.

      • Alternative methods include vapor diffusion (placing the vial in a sealed chamber with a less soluble anti-solvent) or cooling crystallization (slowly lowering the temperature of a saturated solution).

      • Monitor periodically for the formation of single, well-defined crystals with sharp edges.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal is selected and mounted on a goniometer head. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Protocol:

      • Using a microscope, select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks).

      • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

      • Mount the crystal on a loop (e.g., a MiTeGen MicroMount) and flash-cool it in a stream of cold nitrogen gas on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The space group provides information about the symmetry of the crystal lattice.

    • Protocol:

      • Integrate the raw diffraction data to obtain a list of reflection intensities (an .hkl file).

      • Determine the crystal's lattice parameters and Bravais lattice.

      • Apply corrections for experimental factors like absorption.

      • Determine the space group based on systematic absences in the diffraction data.

      • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement and Validation:

    • Rationale: The initial model is refined against the experimental data to improve the fit. This is an iterative process of adjusting atomic positions and displacement parameters. The quality of the final model is assessed using metrics like the R-factor.

    • Protocol:

      • Refine the model using full-matrix least-squares on F².

      • Locate and assign hydrogen atoms, typically placed in calculated positions.

      • Refine anisotropically, allowing for the thermal ellipsoids of non-hydrogen atoms to be modeled.

      • Validation: The key to trustworthiness lies here. The R1 factor (a measure of the agreement between the observed and calculated structure factor amplitudes) should typically be below 0.05 for high-quality structures. The wR2 and Goodness-of-Fit (S) values are also critical indicators. A final check for missed symmetry is performed.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination PurifiedCompound Purified Compound CrystalGrowth Crystal Growth (e.g., Slow Evaporation) PurifiedCompound->CrystalGrowth Dissolve in suitable solvent Mounting Mount Crystal & Flash Cool (173 K) CrystalGrowth->Mounting Select single crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Reduction Data Reduction (Integration, Scaling) Diffraction->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Determine Space Group Refinement Refinement & Validation (Least-Squares) Solution->Refinement Initial Atomic Model FinalModel Final Structural Model (CIF File) Refinement->FinalModel Check R-factor, Goodness-of-Fit

Caption: A validated workflow for single-crystal X-ray diffraction analysis.

Pillar 3: Comparative Structural Analysis

Here, we compare the crystallographic data of our primary analog, 4-Chloro-6,7-dimethoxyquinoline , with 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline . This comparison will illuminate how the placement of nitrogen atoms and the nature of substituents dictate the final three-dimensional structure.

Parameter4-Chloro-6,7-dimethoxyquinoline [3][4]2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline [5]
Formula C₁₁H₁₀ClNO₂C₂₂H₁₇ClN₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.5530 (17)14.6741 (13)
b (Å) 4.6499 (7)7.9731 (7)
c (Å) 18.274 (3)21.6996 (17)
β (°) 105.786 (2)132.560 (6)
Volume (ų) 1026.4 (3)1870.0 (3)
Z 44
R-factor (R1) 0.0370.069
Analysis of Molecular Geometry

The most striking feature of 4-Chloro-6,7-dimethoxyquinoline is its near-planarity. The atoms of the quinoline ring system have a root-mean-square deviation of just 0.002 Å, with the methoxy carbons only slightly out of this plane.[4] This planarity is a critical feature, as it maximizes the potential for π-π stacking interactions, a key force in crystal packing. Furthermore, the structure reveals an intramolecular C—H···Cl interaction, which creates a five-membered ring motif (S(5)) and likely contributes to stabilizing this planar conformation.[3][4]

In contrast, 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline is decidedly non-planar. The chlorophenyl and dimethoxyphenyl rings are significantly twisted relative to the central quinoxaline unit, with dihedral angles of 78.45° and 35.60°, respectively. This twisting is a direct consequence of steric hindrance between the bulky phenyl substituents. This conformation prevents the kind of extensive π-stacking seen in planar systems and instead favors more complex, three-dimensional packing arrangements.

G cluster_quinoline 4-Chloro-6,7-dimethoxyquinoline cluster_quinoxaline Substituted Quinoxaline Analog Quinoline_Core Quinoline Core Quinoline_Planarity Highly Planar (RMSD = 0.002 Å) Quinoline_Core->Quinoline_Planarity Intra_HBond Intramolecular C-H···Cl Interaction Quinoline_Planarity->Intra_HBond stabilizes Quinoxaline_Core Quinoxaline Core Steric_Hindrance Steric Hindrance Quinoxaline_Core->Steric_Hindrance Quinoxaline_Twist Non-Planar (Twisted Phenyl Rings) Dihedral_Angles Dihedral Angles: 78.5° (Chloro-Ph) 35.6° (Dimethoxy-Ph) Quinoxaline_Twist->Dihedral_Angles Steric_Hindrance->Quinoxaline_Twist causes Comparative_Analysis Comparative Analysis cluster_quinoline cluster_quinoline Comparative_Analysis->cluster_quinoline Exhibits Planarity & Stacking cluster_quinoxaline cluster_quinoxaline Comparative_Analysis->cluster_quinoxaline Exhibits Steric Twist & 3D Packing

Caption: Logical comparison of geometric features between the two analogs.
Intermolecular Interactions and Crystal Packing

The planarity of 4-Chloro-6,7-dimethoxyquinoline directly facilitates efficient crystal packing dominated by π-π stacking interactions. This is a common and energetically favorable arrangement for aromatic systems.

For the non-planar quinoxaline derivative, the packing is more complex. While direct π-π stacking of the quinoxaline cores is sterically hindered, the structure is stabilized by a network of weaker interactions. These can include C—H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule. The presence of the chlorine atom also introduces the possibility of halogen bonding, a directional interaction that is increasingly recognized as a powerful tool in crystal engineering.

Implications for Drug Design

This comparative analysis provides actionable insights for the medicinal chemist:

  • Conformational Control is Key: The substitution pattern on the quinoxaline core versus its appended rings has a profound impact on molecular conformation. Attaching bulky groups directly to the 2- and 3-positions of the quinoxaline core will likely induce non-planarity, which could be leveraged to disrupt π-stacking interactions with off-target proteins or to achieve a specific binding geometry.

  • Exploiting Planarity: For a target that requires a planar ligand for optimal π-stacking with aromatic residues (e.g., in a DNA intercalation context), a substitution pattern like that on the quinoline analog (substituents on the benzo ring) would be a more logical starting point.

  • Fine-Tuning Intermolecular Forces: The presence of a chlorine atom provides a handle for introducing specific, directional interactions like halogen bonds or C-H···Cl hydrogen bonds. These can be exploited to enhance binding affinity and selectivity for a target receptor. The methoxy groups, while primarily electronic modulators, can also act as weak hydrogen bond acceptors.

References

  • Bhattacharjee, A., et al. (2008). Synthesis and study of 2-chloroquinoxaline. ResearchGate.

  • Shaikh, R. B., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1244, 130948.

  • Asiri, A. M., et al. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Journal of Biomolecular Structure and Dynamics, 1-15.

  • Crundwell, G., & Stacy, L. (2009). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2184.

  • Saeed, A., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm, 23(37), 6486-6494.

  • Aselkhan, A. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6524.

  • Al-Ostoot, F. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(4), 2635-2655.

  • Pervin, Z., et al. (2021). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 26(16), 4983.

  • Ghilas, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 13(10), 329.

  • Janez, D., et al. (2023). Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. Pharmaceutics, 15(3), 889.

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012.

  • Kumar, S., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

  • Wu, M. (2011). (PDF) 4-Chloro-6,7-dimethoxyquinoline. ResearchGate.

  • Kumar, S., et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.

  • Kumar, R., et al. (2021). Biological activity of quinoxaline derivatives. ResearchGate.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 2-Chloro-6,7-dimethoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Drug Discovery Professional

In the intricate ballet of drug discovery, a molecule's efficacy is only half the story. The other, equally critical, narrative is its metabolic fate. A promising lead compound with potent in vitro activity can falter spectacularly in vivo if it is metabolized too rapidly or transformed into toxic byproducts. This guide is designed for researchers, scientists, and drug development professionals vested in navigating the complexities of metabolic stability. We will delve into the assessment of compounds derived from the 2-Chloro-6,7-dimethoxyquinoxaline scaffold, a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1]

This document eschews a rigid template. Instead, it is structured to provide a logical and in-depth exploration of the topic, from foundational metabolic principles to the practical execution of pivotal in vitro assays. Our focus is not just on the 'how' but the 'why'—elucidating the causal links between chemical structure, experimental design, and metabolic outcome. Every protocol is presented as a self-validating system, ensuring the integrity and trustworthiness of your data.

Section 1: The Metabolic Landscape of Quinoxaline Derivatives

The metabolic journey of a xenobiotic is primarily orchestrated by a superfamily of enzymes known as Cytochrome P450s (CYPs), which are abundant in the liver.[2] These enzymes catalyze Phase I metabolic reactions, introducing or exposing functional groups to increase polarity and facilitate excretion.[2] For the 6,7-dimethoxyquinoxaline core, several metabolic transformations are predictable sites of enzymatic attack.

The two methoxy groups at the 6 and 7 positions are prime candidates for O-demethylation , a common metabolic pathway catalyzed by enzymes like CYP2D6.[3] This reaction replaces a methyl group with a hydroxyl group, significantly increasing the polarity of the molecule. Furthermore, the quinoxaline ring itself can undergo aromatic hydroxylation . The specific regioselectivity of this hydroxylation is influenced by the electronic properties of the substituents.

The substituent at the 2-position, which replaces the chloro group, is a critical determinant of both pharmacological activity and metabolic stability. If this substituent contains alkyl groups, N-dealkylation or aliphatic hydroxylation are highly probable metabolic routes. Understanding these potential "soft spots" is fundamental to designing more metabolically robust analogues.

Below is a generalized schematic of the primary CYP450-mediated metabolic pathways anticipated for a derivative of 6,7-dimethoxyquinoxaline.

Metabolic_Pathway cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent R-Substituted 6,7-Dimethoxyquinoxaline M1 O-Demethylation (at C6 or C7) Parent->M1 CYP450 Oxidation M2 Aromatic Hydroxylation (on Quinoxaline Core) Parent->M2 CYP450 Oxidation M3 Oxidation of R-group (e.g., N-dealkylation, Hydroxylation) Parent->M3 CYP450 Oxidation Conjugate Glucuronidation / Sulfation M1->Conjugate UGTs, SULTs M2->Conjugate UGTs, SULTs M3->Conjugate UGTs, SULTs Excretion Excretion Conjugate->Excretion Excretion

Caption: Generalized Phase I and II metabolic pathways for quinoxaline derivatives.

Section 2: A Comparative Analysis of Metabolic Stability: A Case Study

Direct, publicly available comparative metabolic data for a series of 2-Chloro-6,7-dimethoxyquinoxaline derivatives is scarce. Therefore, we present a scientifically grounded, hypothetical case study to illustrate the principles of structure-metabolism relationships (SMR). Let us consider three hypothetical derivatives where the 2-chloro group has been substituted with different moieties:

  • Compound A: A simple methylamino group.

  • Compound B: A morpholino group.

  • Compound C: A tert-butylamino group.

We will assess their stability in human liver microsomes (HLM), a subcellular fraction rich in CYP enzymes, which provides a robust system for evaluating Phase I metabolism.[2]

Experimental Rationale: The choice of these three substituents allows us to probe the impact of steric hindrance and the presence of alternative metabolic sites on the overall stability of the parent molecule.

  • Compound A (Methylamino): The N-methyl group is a classic "soft spot" for N-demethylation. We hypothesize this compound will be rapidly metabolized.

  • Compound B (Morpholino): The morpholine ring is generally more metabolically stable than linear alkylamines due to its cyclic nature and the presence of the ether linkage, which is less prone to oxidation than a carbon-carbon bond. However, oxidation of the carbon atoms alpha to the nitrogen or oxygen is still possible.

  • Compound C (tert-Butylamino): The tert-butyl group provides significant steric hindrance around the nitrogen atom. This bulkiness can shield the nitrogen from the active site of metabolizing enzymes, potentially blocking N-dealkylation and leading to greater metabolic stability compared to Compound A.

Predicted Metabolic Outcomes and Data Summary:

The table below summarizes the expected quantitative data from a human liver microsomal stability assay. The key parameters are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[2] Lower t½ and higher CLint values indicate lower metabolic stability.

Compound ID2-Position SubstituentPredicted Major Metabolic PathwayPredicted t½ (min)Predicted CLint (µL/min/mg protein)
Compound A MethylaminoN-Demethylation< 15> 100
Compound B MorpholinoRing Hydroxylation / O-demethylation30 - 6020 - 40
Compound C tert-ButylaminoO-demethylation / Aromatic Hydroxylation> 60< 15

Interpretation and Causality: As hypothesized, Compound C is predicted to be the most stable, with its bulky tert-butyl group sterically shielding the amine from demethylation. Its metabolism would likely be redirected to the less-favored O-demethylation of the 6,7-dimethoxy groups or aromatic hydroxylation. Compound A , with its exposed N-methyl group, is predicted to be the least stable. Compound B represents an intermediate stability profile, demonstrating how introducing cyclic systems can enhance metabolic robustness compared to simple alkyl chains.

This type of comparative analysis is crucial in the lead optimization phase. If Compound A showed the best efficacy but poor stability, the insights from Compounds B and C would guide the synthesis of new analogues with improved metabolic profiles while attempting to retain pharmacological activity.

Section 3: Gold-Standard Experimental Protocols

The trustworthiness of metabolic stability data hinges on rigorously validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the two most common in vitro assays.

Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolism. It measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.

Workflow Diagram:

Microsomal_Assay_Workflow cluster_prep Preparation (on Ice) cluster_incubation Incubation & Sampling cluster_analysis Quenching & Analysis A Prepare Master Mix: - Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) B Add Test Compound (1 µM final) A->B D Pre-incubate Master Mix + Compound at 37°C for 5 min B->D C Prepare Cofactor Solution: - NADPH (1 mM final) E Initiate Reaction: Add NADPH Solution C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add ice-cold Acetonitrile with Internal Standard F->G H Centrifuge to pellet protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw cryopreserved pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a working solution (e.g., 100 µM in buffer). The final DMSO concentration in the incubation should be ≤ 0.25%.

    • Prepare a stock solution of the cofactor NADPH (e.g., 20 mM in buffer).

  • Incubation Setup (performed on ice):

    • In a microcentrifuge tube, prepare the main reaction mixture by diluting the microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to the reaction mixture to achieve a final concentration of 1 µM.

    • Include control incubations: a "minus cofactor" control (replace NADPH with buffer) to check for non-enzymatic degradation, and a positive control compound with known metabolic characteristics (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Reaction Initiation and Incubation:

    • Pre-warm the reaction mixtures in a shaking water bath at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the NADPH stock solution to a final concentration of 1 mM. For the T=0 time point, add the quenching solution before adding NADPH.

    • Incubate the reactions at 37°C.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile. This solution should contain an internal standard (a structurally similar, stable compound) for accurate quantification.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples (e.g., at 10,000 g for 10 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[2]

Hepatocyte Stability Assay

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions. Suspensions of cryopreserved hepatocytes provide a more complete picture of overall hepatic metabolism.[4]

Detailed Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).

    • Gently centrifuge the cell suspension to pellet the hepatocytes and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh medium and determine cell viability and concentration using a method like the Trypan Blue exclusion test. Viability should be >90%.[4]

    • Adjust the cell density to a final concentration of approximately 1 million viable cells/mL.

  • Incubation and Sampling:

    • The procedure mirrors the microsomal assay, with the hepatocyte suspension replacing the microsomal mixture.

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a multi-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis are identical to the microsomal stability assay.

Section 4: Bioanalytical Imperatives for Trustworthy Data

The quantification of the test compound in the assay matrix is the analytical foundation of the entire study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, specificity, and speed.[2]

Key Considerations for a Self-Validating Bioanalytical Method:

  • Specificity: The method must be able to distinguish the analyte from any metabolites, matrix components, and the internal standard. This is achieved by optimizing both the chromatographic separation (the 'LC' part) and the mass transitions monitored (the 'MS/MS' part).

  • Linearity and Range: The assay's response must be linear over the concentration range expected in the samples.

  • Accuracy and Precision: The method must be both accurate (close to the true value) and precise (reproducible).

  • Matrix Effects: It is crucial to demonstrate that components from the quenched microsomal or hepatocyte matrix do not suppress or enhance the ionization of the analyte, which could lead to inaccurate quantification.

Conclusion

Assessing the metabolic stability of novel compounds, such as derivatives of 2-Chloro-6,7-dimethoxyquinoxaline, is a non-negotiable step in modern drug discovery. By employing robust in vitro models like liver microsomes and hepatocytes, researchers can gain critical insights into a compound's likely in vivo fate. The structure-metabolism relationships derived from these studies are invaluable for guiding medicinal chemistry efforts toward the design of more durable and effective drug candidates. The experimental and analytical protocols detailed in this guide provide a framework for generating high-quality, reliable data, empowering project teams to make informed decisions on the path to clinical development.

References

  • National Institutes of Health (NIH). (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • PubMed. (n.d.). Cytochrome P450 (P450) 2D6 is involved in the oxidation of a large fraction ( approximately 30%) of drugs used by humans and also catalyzes the O-demethylation of the model substrates 3- and 4-methoxyphenethylamine followed by subsequent ring hydroxylation to dopamine. Retrieved from [Link]

  • Frydrych, I., et al. (2019). Synthesis and structure-activity relationships of 4-anilinoquinazolines as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Retrieved from [Link]

  • ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • ManTech Publications. (n.d.). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,7-dimethoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,7-dimethoxyquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.